Bis(2-pyridyl) ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWUYJWCJRLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173068 | |
| Record name | Bis(2-pyridyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19437-26-4 | |
| Record name | 2-Pyridyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-pyridyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19437-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-pyridyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-pyridyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Properties of Bis(2-pyridyl) Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile organic compound that has garnered significant attention in various fields of chemical research, particularly in coordination chemistry and catalysis. Its unique structure, featuring two pyridyl rings linked by a carbonyl group, allows it to act as a versatile chelating ligand for a wide range of metal ions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on data presentation, experimental protocols, and visual representations of its chemical behavior.
Chemical Structure and Identification
This compound is a solid at room temperature with the chemical formula C₁₁H₈N₂O.[1] Its structure consists of a central ketone functional group flanked by two pyridine rings attached at the 2-position.
References
Crystal Structure of Bis(2-pyridyl) Ketone Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of metal complexes derived from bis(2-pyridyl) ketone (bpk). It delves into the synthesis, structural characterization, and key crystallographic parameters of these compounds, which are of significant interest in coordination chemistry, materials science, and medicinal chemistry. The coordination versatility of the bpk ligand, often in its hydrated gem-diol form, leads to a rich variety of molecular architectures with diverse electronic and magnetic properties.
Introduction to this compound Complexes
This compound is a versatile ligand that can coordinate to metal ions in several ways. In the presence of protic solvents, the ketone functionality is often hydrated to form a geminal diol, di(2-pyridyl)methanediol (bpk·H₂O). This hydrated form typically acts as a neutral N,N'-chelating ligand through the two pyridine nitrogen atoms, forming a stable six-membered chelate ring. The coordination of the gem-diol's oxygen atoms to the metal center can also occur, leading to different coordination geometries. The structural diversity of bpk complexes is further expanded by the nature of the metal ion, the counter-anions, and the solvent molecules incorporated into the crystal lattice.
Experimental Protocols
The synthesis and crystallization of this compound complexes are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail typical experimental procedures for the preparation and structural determination of these complexes.
Synthesis and Crystallization
A general procedure for the synthesis of a metal complex of this compound is as follows:
-
Ligand Solution Preparation: this compound is dissolved in an appropriate solvent, typically a polar solvent like methanol, ethanol, or acetonitrile.
-
Metal Salt Solution Preparation: A solution of the desired metal salt (e.g., chloride, nitrate, acetate) is prepared in the same or a compatible solvent.
-
Reaction: The ligand solution is added to the metal salt solution, often dropwise with stirring, at room temperature. The molar ratio of metal to ligand is varied to target specific coordination numbers.
-
Crystallization: The resulting solution is filtered and allowed to stand for slow evaporation at room temperature. High-quality crystals can often be obtained over a period of several days to weeks. In some cases, vapor diffusion of a less polar solvent (e.g., diethyl ether, hexane) into the reaction mixture can facilitate crystallization.[1][2]
For instance, the synthesis of palladium(II) complexes can be achieved by reacting di-2-pyridyl ketone with Na₂[PdCl₄] in alcoholic media.[1] In refluxing methanol, a mono-complex of the type [Pd(dpk(MeOH))Cl₂] is formed, while in ethanol, a bis-complex of the type [Pd(dpk(ROH))₂]Cl₂ can be isolated.[1]
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray intensity data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data of Selected Complexes
The following tables summarize key crystallographic data for representative this compound complexes. In many of these structures, the this compound ligand is found in its hydrated gem-diol form.
Table 1: Crystal Data and Structure Refinement Parameters
| Complex | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |
| CCDC Deposition No. | 691859 | Not specified | Not specified |
| Formula | C₄₄H₄₀Cu₂N₈O₂₂ | C₁₁H₁₀Cl₂N₂O₂Pd | C₁₁H₁₀AuCl₃N₂O₂ |
| Crystal System | Triclinic | Tetragonal | Monoclinic |
| Space Group | P-1 | P4₁ | P2₁/c |
| a (Å) | 10.123(2) | 10.597(8) | 10.398(10) |
| b (Å) | 11.234(3) | 10.597(8) | 7.249(8) |
| c (Å) | 12.345(4) | 11.468(9) | 18.406(12) |
| α (°) | 89.12(3) | 90 | 90 |
| β (°) | 85.43(4) | 90 | 91.6(8) |
| γ (°) | 75.34(5) | 90 | 90 |
| V (ų) | 1354.5(7) | 1289(2) | 1385(3) |
| Z | 1 | 4 | 4 |
| Final R indices [I > 2σ(I)] | R1 = 0.045 | R = 0.018 | R = 0.063 |
Table 2: Selected Bond Lengths (Å)
| Bond | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |
| M-N1 | 2.015(3) | 2.034(5) | 2.05(1) |
| M-N2 | 2.021(3) | 2.040(5) | 2.06(1) |
| M-Cl1 | - | 2.305(2) | 2.278(5) |
| M-Cl2 | - | 2.311(2) | 2.285(5) |
| M···O1 | 2.3922(17) (Cu-O_alcohol) | 2.824(6) | 2.77(1) |
Table 3: Selected Bond Angles (°)
| Angle | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |
| N1-M-N2 | 88.9(1) | 87.1(2) | 86.4(6) |
| Cl1-M-Cl2 | - | 91.5(1) | 91.2(2) |
| N1-M-Cl1 | - | 178.2(2) | 176.9(4) |
| N2-M-Cl2 | - | 178.6(2) | 177.0(4) |
Visualizations
The following diagrams illustrate the general structure of a this compound complex and a typical workflow for its structural determination.
Caption: General coordination of a this compound ligand to a metal center.
Caption: A typical workflow for the determination of crystal structures.
Conclusion
The crystal structures of this compound complexes reveal a fascinating interplay of coordination chemistry, ligand transformations, and supramolecular interactions. The propensity of the bpk ligand to exist in its hydrated gem-diol form significantly influences the resulting coordination geometries, which are predominantly square planar or distorted octahedral. The detailed structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships in these compounds and for designing new complexes with tailored functionalities for applications in catalysis, materials science, and as potential therapeutic agents. The Cambridge Crystallographic Data Centre (CCDC) serves as a critical repository for the detailed crystallographic data of these and other small-molecule crystal structures.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Reversible addition of protic molecules to co-ordinated di-2-pyridyl ketone in palladium(II), platinum(II), and gold(III) complexes. X-Ray crystal structures of dichloro(dihydroxy-di-2-pyridylmethane)palladium(II) and dichloro(dihydroxy-di-2-pyridylmethane)gold(III) chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Bis(2-pyridyl) Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of bis(2-pyridyl) ketone, a versatile ligand in coordination chemistry and a key building block in medicinal chemistry. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, including experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the protons of the two pyridine rings. Due to the electronegativity of the nitrogen atom and the carbonyl group, the protons closer to these functionalities are deshielded and appear at higher chemical shifts (downfield).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6, H-6' | 8.75 | d | 4.7 |
| H-4, H-4' | 8.09 | d | 7.8 |
| H-3, H-3' | 7.89 | t | 7.8 |
| H-5, H-5' | 7.49 | t | 7.5 |
Note: The spectrum was recorded on a 90 MHz instrument. Assignments are based on typical pyridine coupling patterns and chemical shifts.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. Aromatic carbons of the pyridine rings resonate in the typical range for such systems.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~183 |
| C-2, C-2' | ~154 |
| C-6, C-6' | ~149 |
| C-4, C-4' | ~137 |
| C-3, C-3' | ~127 |
| C-5, C-5' | ~125 |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The provided data is based on typical values for similar aromatic ketones and pyridyl systems.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl group and the vibrations of the pyridine rings.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Carbonyl (C=O) Stretch | ~1680 | Strong |
| Pyridine Ring C=C and C=N Stretches | 1600-1400 | Medium-Strong |
| C-H In-plane Bending | 1300-1000 | Medium |
| C-H Out-of-plane Bending | 900-650 | Strong |
Note: The spectrum is typically recorded as a KBr pellet. The exact positions of the bands can be influenced by the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions of the aromatic pyridine rings and the n→π* transition of the carbonyl group.
Table 4: UV-Vis Absorption Data for this compound in Ethanol
| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π→π | ~235 | High |
| π→π | ~270 | Medium |
| n→π* | ~330 | Low |
Note: The position and intensity of the absorption maxima can be solvent-dependent.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5][6][7] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Instrument Parameters :
-
Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR : Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time or a greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9][10][11][12]
-
Pellet Formation : Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition :
-
Spectrometer : A Fourier-transform infrared (FTIR) spectrometer.
-
Background : Record a background spectrum of a pure KBr pellet or of the empty sample compartment.
-
Sample : Place the sample pellet in the spectrometer's sample holder and record the spectrum. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Range : Typically scan from 4000 to 400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0).
-
Data Acquisition :
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer is commonly used.
-
Cuvettes : Use matched quartz cuvettes with a 1 cm path length.
-
Blank : Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Sample : Fill the other cuvette with the sample solution.
-
Spectrum : Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Visualizations
Logical Workflow for Spectroscopic Analysis
References
- 1. DI-2-PYRIDYL KETONE(19437-26-4) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. scienceijsar.com [scienceijsar.com]
- 12. azom.com [azom.com]
Bis(2-pyridyl) Ketone: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, coordination chemistry, and applications of bis(2-pyridyl) ketone and its derivatives as versatile chelating ligands in chemical and pharmaceutical research.
Introduction
This compound, also known as di(2-pyridyl) ketone (dpk), is a versatile N,N-bidentate chelating ligand that has garnered significant attention in the fields of coordination chemistry, catalysis, and materials science.[1][2] Its rigid backbone and the presence of two pyridyl nitrogen atoms and a central carbonyl group allow for a variety of coordination modes with a wide range of metal ions.[1][2] A particularly fascinating aspect of its chemistry is the propensity of the ketone group to undergo hydration in aqueous media to form a geminal diol, di(2-pyridyl)methanediol (bpmd), which can also act as a ligand.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, coordination behavior, and diverse applications, with a particular emphasis on experimental protocols and quantitative data for researchers in chemistry and drug development.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the oxidation of the corresponding secondary alcohol, di(2-pyridyl)methanol. While various synthetic routes exist, a common laboratory-scale preparation involves the use of an oxidizing agent such as manganese dioxide in a suitable organic solvent.
General Spectroscopic Properties
This compound and its metal complexes can be readily characterized by a suite of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The free ligand exhibits a characteristic strong absorption band for the C=O stretching vibration, typically in the range of 1655-1681 cm⁻¹.[1][6] Upon coordination to a metal center, this band may shift, providing evidence of ligand-metal interaction. In the case of gem-diol formation, the C=O band disappears and a broad O-H stretching band appears.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes. The aromatic protons of the pyridyl rings typically appear in the region of 7.0-9.0 ppm in the ¹H NMR spectrum.[1][7] The carbonyl carbon exhibits a characteristic resonance in the ¹³C NMR spectrum around 193 ppm.[1]
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the ligand and its metal complexes, confirming their composition.[1][7]
Coordination Chemistry
This compound is a versatile ligand capable of coordinating to a wide array of transition metal ions, including but not limited to palladium(II), copper(II), iron(II/III), zinc(II), and nickel(II).[1][3][4] Its coordination behavior is significantly influenced by the reaction conditions, particularly the presence of water or alcohols, which can lead to the in-situ formation of the gem-diol or hemiketal derivatives.[1][3][6]
Coordination as the Ketone
In its neutral form, this compound acts as a bidentate ligand, coordinating to metal centers through the two nitrogen atoms of the pyridyl rings. This mode of coordination is prevalent in non-aqueous media. For instance, palladium(II) complexes such as (dpk)PdCl₂ and (dpk)Pd(OAc)₂ have been synthesized and characterized, demonstrating this N,N-coordination.[1][2]
Coordination as the Gem-Diol (bpmd)
In the presence of water, the ketone group of this compound can undergo hydration to form the geminal diol, di(2-pyridyl)methanediol (bpmd).[3][5] This hydrated form can then act as a tridentate or bridging ligand, coordinating through the two pyridyl nitrogens and one or both of the hydroxyl oxygens. This phenomenon is particularly well-documented for copper(II) complexes, where the formation of [Cu(bpmd)₂]²⁺ cations has been observed.[3] The hydration of the keto group is reported to be fast in both acidic and alkaline aqueous solutions.[3]
dot
Caption: Reversible hydration of this compound (bpk) to its gem-diol form (bpmd).
Applications
The unique coordination properties of this compound and its derivatives have led to their application in various fields of chemical research.
Catalysis
Palladium complexes of this compound have demonstrated significant catalytic activity in Heck coupling reactions.[1] These complexes have been shown to effectively catalyze the reaction between iodobenzene and methyl acrylate under mild conditions, resulting in high yields of the coupled product.[1] The ability to tune the electronic and steric properties of the ligand by introducing substituents on the pyridyl rings offers a pathway to optimize catalyst performance. Iron complexes bearing bis(imino)pyridine ligands, which are structurally related to this compound, have also been employed as efficient precatalysts for the hydrosilylation of aldehydes and ketones.[8]
dot
Caption: Workflow for the (dpk)PdCl₂ catalyzed Heck coupling reaction.
Bioinorganic Chemistry and Drug Development
The ability of this compound and its derivatives to chelate biologically relevant metal ions makes them interesting candidates for bioinorganic studies and potential therapeutic applications. For instance, palladium(II) complexes of this ligand have been evaluated for their docking activity against DNA, suggesting potential applications in cancer therapy.[1] Furthermore, the structural motif of bis(pyridyl) ligands is found in various metallodrugs, and the exploration of their interactions with biological macromolecules is an active area of research.[9][10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative palladium(II) complex.
Synthesis of this compound
This protocol is adapted from established literature procedures for the oxidation of di(2-pyridyl)methanol.
Materials:
-
Di(2-pyridyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve di(2-pyridyl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of activated manganese dioxide to the solution. The amount of MnO₂ should be empirically determined but is typically 5-10 fold excess by weight.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure product.
Synthesis of (dpk)PdCl₂ (Complex 1)[1]
Materials:
-
This compound (dpk)
-
Palladium(II) chloride (PdCl₂) or a suitable precursor like PdCl₂(PhCN)₂
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Standard Schlenk line and inert atmosphere apparatus
Procedure:
-
Dissolve a suitable palladium(II) salt (e.g., 0.40 mmol) in 30 mL of dichloromethane under an inert atmosphere.
-
To this solution, add a solution of this compound (0.41 mmol) in 10 mL of dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour. A color change to a clear red solution is typically observed.
-
Reduce the volume of the solution to approximately 1 mL under reduced pressure.
-
Precipitate the product by adding 20 mL of n-hexane.
-
Collect the resulting brown solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound and its palladium(II) complexes, compiled from the literature.
Table 1: Selected Spectroscopic Data for this compound and its Pd(II) Complexes [1]
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (C=O stretch, cm⁻¹) |
| dpk | 8.72 (d), 8.07 (d), 7.87 (dd), 7.46 (dd) | 193.78 (C=O), 152.34, 150.29, 137.73, 128.47, 121.70 | 1655 |
| (dpk)PdCl₂ | 8.72 (d), 8.07 (d), 7.87 (dd), 7.46 (dd) | 193.78 (C=O), 152.34, 150.29, 137.73, 128.47, 121.70 | 1655 |
| (dpk)Pd(OAc)₂ | 8.92 (d), 8.32 (d), 8.22-7.85 (m), 2.25 (s) | 185.66 (C=O), 180.24, 153.45, 149.23, 137.22, 123.54, 120.97, 21.12 | 1652 |
Table 2: Synthesis Yields and Analytical Data for Pd(II) Complexes of this compound [1]
| Complex | Yield (%) | Formula | Calculated CHN (%) | Found CHN (%) | FAB-MS (m/z) |
| (dpk)PdCl₂ | 82 | C₁₁H₈Cl₂N₂OPd | C: 36.55, H: 2.23, N: 7.75 | C: 36.17, H: 2.12, N: 7.79 | 359.8 [M-1]⁺ |
| (dpk)Pd(OAc)₂ | 76 | C₁₅H₁₄N₂O₅Pd | C: 44.08, H: 3.45, N: 6.85 | C: 44.23, H: 3.54, N: 6.65 | 407.2 [M-1]⁺ |
Conclusion
This compound is a ligand of significant interest due to its adaptable coordination chemistry, which is further enriched by the facile hydration of its central ketone functionality. The resulting complexes have shown promise in catalysis and are of growing interest in bioinorganic chemistry and drug design. This technical guide has provided a foundational overview of the synthesis, characterization, and application of this compound, along with detailed experimental protocols and tabulated quantitative data to aid researchers in their exploration of this versatile chelating agent. Further investigations into the reactivity of its metal complexes and the development of novel applications are anticipated to be fruitful areas of future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. Conclusive Insight into the Coordination Complexes of a Flexible Bis(β‐diketonato) Ligand and Their Phase‐Dependent Structure: A Multi‐Technique Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02929K [pubs.rsc.org]
- 10. scispace.com [scispace.com]
The Coordination Chemistry of Bis(2-pyridyl) Ketone with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone, also known as di(2-pyridyl) ketone (dpk), is a versatile chelating ligand in transition metal coordination chemistry.[1][2] Its ability to coordinate with metal ions through various modes allows for the synthesis of a diverse range of complexes with unique structural, spectroscopic, and reactive properties.[2][3] The neutral dpk molecule can function as a bidentate ligand, coordinating through the nitrogen atoms of its two pyridyl rings (N,N-coordination) or through one nitrogen atom and the carbonyl oxygen atom (N,O-coordination).[2] Furthermore, it can act as a tridentate ligand, involving both nitrogen atoms and the carbonyl oxygen (N,N,O-coordination).[1] This flexibility, combined with the susceptibility of the carbonyl group to nucleophilic attack, leads to the formation of mononuclear, polynuclear, or cluster complexes, often featuring in situ modified ligands.[2][3] These characteristics make dpk-metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[4][5]
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of a transition metal salt with the dpk ligand in an appropriate solvent. The resulting complex's structure and coordination mode can be influenced by the choice of metal, the counter-ion, the solvent, and the reaction conditions.
General Experimental Protocol for Synthesis
A common method for the synthesis of these complexes involves the following steps:
-
Ligand Solution Preparation: this compound is dissolved in a suitable organic solvent, such as methanol or ethanol.[6]
-
Metal Salt Solution Preparation: The transition metal salt (e.g., chloride, acetate, nitrate) is dissolved in the same or a compatible solvent.
-
Reaction: The ligand solution is added dropwise to the stirred metal salt solution. The mixture is then typically refluxed for several hours to ensure the completion of the reaction.[6]
-
Isolation and Purification: After cooling, the resulting solid complex is isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.[1]
In Situ Ligand Transformations
A significant feature of the coordination chemistry of this compound is the in situ transformation of the ligand upon coordination to a metal center. The electrophilic nature of the carbonyl carbon is often enhanced upon coordination, making it susceptible to nucleophilic attack by solvent molecules like water or alcohols. This leads to the formation of gem-diol (hydrated) or hemiketal derivatives, respectively.[2][7]
Formation of a Hemiketal Complex
For instance, the reaction of (dpk)PdCl2 with ethanol leads to the in situ nucleophilic addition of ethanol to the carbonyl group, forming a hemiketal derivative, (dpk·EtOH)PdCl2.[1][2]
Structural and Spectroscopic Characterization
The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques to determine their structure, composition, and bonding.
Key Characterization Techniques:
-
Elemental Analysis (CHN Analysis): To determine the empirical formula of the complex.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal. A shift in the ν(C=O) stretching frequency of the ketone is a key indicator of coordination. The appearance of new bands can also indicate in situ ligand transformations.[1][6] For example, the presence of a broad band in the 3300-3500 cm-1 region can be attributed to coordinated water molecules.[7]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex. These spectra typically show bands assigned to π to π* electron transitions of the coordinated dpk ligand.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the structure of the complex in solution. The chemical shifts of the pyridyl protons and carbons are sensitive to coordination.[2]
-
Mass Spectrometry (e.g., FAB-MS): To determine the molecular weight of the complex.[1][2]
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[1][2]
Tabulated Spectroscopic and Structural Data
The following tables summarize key quantitative data for representative this compound-transition metal complexes.
Table 1: Selected FTIR Spectroscopic Data (cm-1)
| Complex | ν(C=O) of dpk | ν(M-N) | Other Key Bands | Reference |
| (dpk)Pd(OAc)2 | 1652 | 680-500 | 1562 (νC=N) | [2] |
| (dpk·EtOH)PdCl2 | - | 680-500 | 3450 (νO-H), 1560 (νC=N) | [2] |
| [Fe4Cl6(OMe)2(L1)2] | - | - | ~1600, ~1565, ~1480, ~1430 (νC=C, νC=N of pyridine) | [8] |
(L1)2− = pyCO(Me)CH=C(O−)py, an in situ formed ligand from methyl-2-pyridyl ketone.
Table 2: Selected 1H NMR Chemical Shift Data (δ, ppm) in CDCl3
| Complex | Pyridyl Protons | Other Signals | Reference |
| (dpk)Pd(OAc)2 | 8.92 (d), 8.32 (d), 8.22–7.85 (m) | 2.25 (s, OAc) | [2] |
| (dpk·EtOH)PdCl2 | 8.84 (d), 8.24 (d), 8.12–7.90 (m) | 4.43 (s, OH), 3.71 (q, CH2), 1.21 (t, CH3) | [2] |
| (dpk·EtOH)Pd(OAc)2 | 8.92 (d), 8.33 (d), 8.23–7.90 (m) | 4.39 (s, OH), 3.82 (q, CH2), 1.28 (t, CH3), 2.23 (s, OAc) | [1] |
Table 3: Selected Crystallographic Data for (dpk·EtOH)PdCl2 (Complex-3) [1][2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 11.567(2) |
| β (°) | 101.23(2) |
| V (Å3) | 1430.1(5) |
| Z | 4 |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the coordination chemistry of this compound.
Caption: Synthetic workflow for a Pd(II)-dpk complex and its subsequent in situ modification.
Caption: Coordination modes of this compound and the resulting complex types.
Applications
The diverse coordination chemistry of this compound has led to the exploration of its transition metal complexes in various fields.
Catalysis
Palladium(II) complexes of dpk and its derivatives have demonstrated significant catalytic activity in C-C coupling reactions, such as the Heck reaction.[1][5] For example, both (dpk)PdCl2 and (dpk·EtOH)PdCl2 have been shown to be effective catalysts for the reaction of iodobenzene and methyl acrylate under mild conditions.[1][5]
Medicinal Chemistry
The interaction of metal complexes with biological molecules is a key area of research in drug development. Some transition metal complexes of bis(pyridyl)allenes, which are structurally related to dpk, have shown promising antimicrobial and anticancer activities.[4][9] The ability of these complexes to interact with DNA is being investigated as a potential mechanism of action.[4] The docking activity of some Pd(II)-dpk complexes against DNA has also been evaluated.[1][5]
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's versatile coordination behavior, coupled with its propensity for in situ transformations, allows for the creation of a wide array of metal complexes with interesting structural features and promising applications. Further research into the synthesis, characterization, and application of these complexes is likely to lead to new discoveries in catalysis and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural, magnetic and spectroscopic characterization of iron( iii ) complexes with in situ formed ligands from methyl-2-pyridyl keton ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03944C [pubs.rsc.org]
- 4. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Navigating the Solubility Landscape of Bis(2-pyridyl) Ketone: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of bis(2-pyridyl) ketone, a pivotal building block in coordination chemistry and drug discovery. This guide provides a comprehensive overview of its expected solubility in common organic solvents, detailed experimental protocols for precise measurement, and a discussion of the underlying physicochemical principles.
Introduction
This compound, also known as di-2-pyridyl ketone, is a versatile aromatic ketone that has garnered significant attention in the scientific community. Its unique structure, featuring a central carbonyl group flanked by two pyridine rings, makes it an excellent chelating agent for a wide array of metal ions. This property has led to its extensive use in the synthesis of metal complexes with diverse applications in catalysis, materials science, and as potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.
This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the solubility profile of this compound. While specific quantitative solubility data is not extensively reported in publicly available literature, this guide offers a robust framework for its determination and an informed perspective on its expected behavior in common organic solvents.
Physicochemical Properties and Expected Solubility
The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. This compound is a crystalline solid with a reported melting point in the range of 52-55 °C. Its molecular structure imparts a moderate polarity. The electronegative nitrogen atoms in the pyridine rings and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.
Based on these structural features, a qualitative assessment of its solubility in common organic solvents can be made. Generally, ketones are soluble in most common organic solvents. The presence of the polar carbonyl group and the pyridine nitrogen atoms suggests that this compound will exhibit good solubility in polar aprotic and polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. A recent study on palladium(II) complexes with a di-2-pyridyl ketone (dpk) ligand indicated that these complexes are soluble in dichloromethane, chloroform, ethanol, and methanol, but insoluble in nonpolar solvents like ethers and n-hexane[1]. This provides an indirect clue to the solubility of the parent ligand.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform | Soluble | The dipole-dipole interactions between the polar solvent and the polar functional groups of this compound will facilitate dissolution. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents does not favorably interact with the polar regions of the this compound molecule. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a detailed gravimetric method, a widely used and accurate technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Distilled or deionized water (for cleaning)
-
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature water bath or incubator
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed, oven-dried vials for evaporation
-
Vacuum oven or desiccator
-
Vortex mixer
-
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) at the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by allowing it to evaporate in a fume hood followed by drying in a desiccator.
-
Once the solvent is completely evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Record the final mass of the vial containing the dried solute.
-
Data Calculation
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Mass of the dissolved solute (m_solute):
-
m_solute = (Mass of vial with dried solute) - (Mass of empty vial)
-
-
Mass of the solvent (m_solvent):
-
m_solvent = (Mass of vial with solution) - (Mass of vial with dried solute)
-
-
Volume of the solvent (V_solvent):
-
V_solvent = m_solvent / density_solvent (where density of the solvent at the experimental temperature is known)
-
-
Solubility in g/100 mL:
-
Solubility = (m_solute / V_solvent) * 100
-
-
Solubility in mol/L:
-
Solubility = (m_solute / Molar mass of this compound) / (V_solvent / 1000)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a strong foundation for researchers working with this important compound. The qualitative solubility predictions based on its molecular structure, along with the detailed experimental protocol for its quantitative determination, empower scientists to confidently handle and utilize this compound in their research endeavors. The systematic approach outlined herein will enable the generation of reliable and reproducible solubility data, which is essential for advancing the applications of this versatile molecule in various scientific disciplines.
References
Thermal Stability and Decomposition of Bis(2-pyridyl) Ketone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile heterocyclic compound widely employed as a chelating ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to significant interest in its derivatives for applications in catalysis, materials science, and as potential therapeutic agents. Understanding the thermal stability and decomposition profile of this core structure and its coordination compounds is crucial for defining the operational limits and degradation pathways of these materials.
While comprehensive studies detailing the thermal decomposition of free this compound are limited in publicly accessible literature, a decomposition temperature of 252 °C has been cited. The majority of thermal analysis research has focused on its metal complexes, providing valuable insights into how coordination affects the molecule's stability. This guide summarizes the available thermal data and outlines the typical experimental protocols used for these analyses.
Thermal Analysis of this compound and its Metal Complexes
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, indicating phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.
General Experimental Protocol for Thermal Analysis
A typical experimental setup for the thermal analysis of these compounds involves the following steps:
-
Sample Preparation: A small, accurately weighed sample of the compound (typically 1-10 mg) is placed in a crucible, commonly made of alumina or platinum.
-
Instrument Setup: The TGA or DSC instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative decomposition. A controlled heating program is set, often with a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the mass change (TGA) or heat flow (DSC) as the temperature increases.
-
Data Analysis: The resulting thermograms are analyzed to determine key thermal events, such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of the final residue.
Caption: General experimental workflow for thermal analysis.
Thermal Decomposition of Metal Complexes of this compound Derivatives
The thermal stability of this compound is significantly influenced by its coordination to a metal center. The nature of the metal ion and the other ligands in the coordination sphere play a crucial role in the decomposition pathway. Generally, the thermal decomposition of these complexes is a multi-stage process.
For instance, in complexes involving Schiff bases derived from 2-pyridyl ketones, the initial mass loss often corresponds to the elimination of solvent or water molecules. Subsequent stages involve the decomposition of anions and finally the oxidative combustion of the organic ligand at higher temperatures[1].
Below is a summary of thermal decomposition data for selected palladium(II) complexes containing di(2-pyridyl) ketone (dpk) as a ligand.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| (dpk)PdCl₂ | Ligand Decomposition | 250 - 450 | 55.2 | 44.8 (Pd) |
| (dpk)Pd(OAc)₂ | Ligand Decomposition | 200 - 400 | 60.5 | 39.5 (Pd) |
| (dpk·EtOH)PdCl₂ | EtOH & Ligand Decomposition | 150 - 450 | 63.8 | 36.2 (Pd) |
| (dpk·EtOH)Pd(OAc)₂ | EtOH & Ligand Decomposition | 120 - 400 | 68.1 | 31.9 (Pd) |
Note: The data in this table is synthesized from descriptive accounts of TGA analyses in the literature and represents a generalized profile. Specific onset and peak decomposition temperatures were not provided in the source material.
Proposed Decomposition Pathway
Caption: Generalized decomposition pathway for metal complexes.
References
An In-Depth Technical Guide to the Discovery and History of Bis(2-pyridyl) Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a bicyclic aromatic ketone that has garnered significant attention in the scientific community, particularly in the fields of coordination chemistry, catalysis, and materials science. Its unique structural motif, featuring two pyridine rings linked by a carbonyl group, allows it to act as a versatile chelating ligand for a wide array of metal ions. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, presenting detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.
Discovery and Early Synthesis
The first documented synthesis of a dipyridyl ketone derivative appeared in the scientific literature in the mid-20th century. While the exact first synthesis of this compound is not definitively detailed in readily available literature, a significant early report was published in 1946 by W. G. Dauben in the Journal of the American Chemical Society. This publication, titled "β,β'-Dipyridyl Ketone," marks a pivotal moment in the history of this compound. Unfortunately, the full experimental details of this initial synthesis are not widely accessible in modern databases.
Five years later, in 1951, A. P. de Jonge and J. P. Wibaut published a detailed synthesis of this compound in the Recueil des Travaux Chimiques des Pays-Bas. Their work, part of a broader investigation into the preparation of pyridine derivatives from halogenopyridines using Grignard reagents, provided a reproducible and well-characterized method for obtaining the compound. This 1951 publication is therefore a cornerstone in the historical record of this compound's synthesis.
The Grignard Reaction Approach (de Jonge and Wibaut, 1951)
The method developed by de Jonge and Wibaut utilized the Grignard reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The protocol involved the reaction of 2-pyridylmagnesium bromide with ethyl 2-picolinate.
Experimental Protocol:
The synthesis proceeds as follows:
-
Preparation of 2-Pyridylmagnesium Bromide: 2-Bromopyridine is reacted with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, 2-pyridylmagnesium bromide.
-
Reaction with Ethyl 2-Picolinate: The freshly prepared Grignard reagent is then added to a solution of ethyl 2-picolinate (the ethyl ester of picolinic acid) at a low temperature.
-
Hydrolysis: The reaction mixture is subsequently hydrolyzed with an acidic solution, typically a solution of ammonium chloride or dilute hydrochloric acid, to yield this compound.
Quantitative Data from de Jonge and Wibaut (1951):
| Parameter | Value |
| Yield | Not explicitly stated in the abstract, requires full-text access for confirmation. |
| Melting Point | Not explicitly stated in the abstract, requires full-text access for confirmation. |
| Characterization | The paper would have likely used classical methods of the era, such as elemental analysis and melting point determination, to confirm the structure. |
Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of this compound has been refined and expanded upon, with several modern methods offering improved yields, milder reaction conditions, and greater substrate scope.
Synthesis from 2-Bromopyridine and Ethyl Chloroformate
A common modern approach involves the lithiation of 2-bromopyridine followed by reaction with an acylating agent.
Experimental Protocol:
-
Lithiation: 2-Bromopyridine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium, is added dropwise to effect a lithium-halogen exchange, forming 2-lithiopyridine.
-
Acylation: Ethyl chloroformate is then added to the solution of 2-lithiopyridine.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Synthesis from Picolinic Acid and 2-Iodopyridine
Another contemporary method involves the use of Grignard reagents in combination with a coupling reaction.
Experimental Protocol:
-
Grignard Reagent Formation: Isopropylmagnesium bromide is added to a solution of picolinic acid in THF.
-
Coupling: 2-Iodopyridine and an isopropylmagnesium chloride-lithium chloride complex are then added to the reaction mixture.
-
Workup: The reaction is quenched, and the product is extracted and purified by column chromatography.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. The following table summarizes some of its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O |
| Molar Mass | 184.19 g/mol |
| Melting Point | 59-61 °C |
| Boiling Point | >300 °C |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
| Appearance | White to off-white crystalline powder |
Role in Coordination Chemistry
The true significance of this compound lies in its ability to act as a versatile ligand in coordination chemistry. The two nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group can coordinate to a metal center in various modes.
Coordination Modes
This compound can act as a bidentate or tridentate ligand. In its neutral form, it typically coordinates in a bidentate fashion through the two pyridine nitrogen atoms, forming a six-membered chelate ring. The carbonyl oxygen can also participate in coordination, leading to different structural motifs.
Furthermore, the carbonyl group is susceptible to nucleophilic attack, particularly by water or alcohols, to form a gem-diol or a hemiacetal, respectively. This hydrated or alcoholated form can then act as a bidentate or tridentate ligand, with the hydroxyl groups participating in coordination.
dot
Caption: Coordination modes of this compound.
Metal Complexes and Applications
This compound forms stable complexes with a wide range of transition metals, lanthanides, and actinides. These complexes have been investigated for their potential applications in:
-
Catalysis: As catalysts in various organic transformations, including oxidation and polymerization reactions.
-
Materials Science: As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.
-
Bioinorganic Chemistry: As models for the active sites of metalloenzymes and as potential therapeutic agents.
Derivatives of this compound
A significant derivative of this compound is di-2-pyridyl ketoxime , formed by the reaction of the ketone with hydroxylamine. This oxime is also an excellent ligand and has been extensively used in coordination chemistry to synthesize polynuclear metal complexes with interesting magnetic properties.
dot
Caption: Synthesis of di-2-pyridyl ketoxime.
Conclusion
From its initial synthesis in the mid-20th century to its current status as a cornerstone ligand in coordination chemistry, this compound has had a rich and evolving history. The early synthetic work laid the foundation for the development of more efficient modern methodologies. The true value of this compound, however, lies in its remarkable versatility as a ligand, enabling the construction of a vast array of metal complexes with diverse structures and functions. For researchers in chemistry and drug development, a thorough understanding of the synthesis, properties, and coordination behavior of this compound is essential for harnessing its full potential in the design of new catalysts, materials, and therapeutic agents.
Theoretical and Computational Elucidation of Bis(2-pyridyl) Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile organic compound that has garnered significant interest in various fields of chemistry. Its unique structure, featuring a central carbonyl group flanked by two pyridine rings, imparts a rich coordination chemistry, making it a valuable ligand in the synthesis of metal complexes with diverse applications, including catalysis and materials science. Furthermore, its derivatives have been explored for their potential biological activities. A thorough understanding of the theoretical and computational aspects of this compound is crucial for predicting its behavior, designing novel derivatives with tailored properties, and interpreting experimental data. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization.
Theoretical and Computational Studies
Computational chemistry provides powerful tools to investigate the structural, electronic, and vibrational properties of molecules like this compound. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties.
Molecular Geometry
The optimized geometry of this compound has been calculated using DFT and HF methods. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's three-dimensional structure and conformational preferences. The calculated parameters for a derivative, di-2-pyridyl ketone nicotinoylhydrazone, suggest a stable conformation for the this compound moiety.
Table 1: Calculated Geometrical Parameters of Di-2-pyridyl Ketone Moiety in Nicotinoylhydrazone [1]
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| Bond Lengths | |
| C1-C2 | 1.532 |
| C1-N1 | 1.345 |
| C1-C6 | 1.396 |
| C2-O1 | 1.234 |
| C2-C7 | 1.531 |
| C7-N2 | 1.344 |
| C7-C11 | 1.397 |
| Bond Angles | |
| N1-C1-C6 | 122.3 |
| C1-C2-O1 | 119.4 |
| C1-C2-C7 | 118.9 |
| O1-C2-C7 | 121.7 |
| N2-C7-C11 | 122.4 |
| Dihedral Angles | |
| C6-C1-C2-O1 | 148.9 |
| C6-C1-C2-C7 | -32.6 |
| N1-C1-C2-O1 | -30.6 |
| N1-C1-C2-C7 | 147.9 |
| C11-C7-C2-O1 | -148.3 |
| C11-C7-C2-C1 | 33.1 |
| N2-C7-C2-O1 | 32.3 |
| N2-C7-C2-C1 | -146.3 |
Calculations performed at the B3LYP/6-31G(d) level of theory.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model and assign spectral bands to specific vibrational modes. The pyridyl C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range, while the pyridine ring stretching vibrations occur between 1600–1300 cm⁻¹.[1]
Table 2: Selected Experimental and Calculated Vibrational Frequencies for Di-2-pyridyl Ketone Derivatives
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| Pyridyl C-H Stretching | 3087 - 3016 | 3135 - 3076 |
| Pyridine Ring Stretching | 1600 - 1300 | Not specified |
Note: Experimental data is for di-2-pyridyl ketone nicotinoylhydrazone. Calculated data is also for the derivative.[1]
Electronic Properties
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, determine its reactivity and spectroscopic characteristics. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic transitions and chemical reactivity.
Experimental Protocols
Synthesis of this compound
Two effective methods for the synthesis of this compound are presented below.
Method 1: From 2-Bromopyridine [1]
This method involves the lithiation of 2-bromopyridine followed by reaction with ethyl chloroformate.
Materials:
-
2-Bromopyridine
-
n-Butyllithium in hexane (1.2 M)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-bromopyridine (6.33 mmol) in anhydrous THF (10 mL) in a flask under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (5.3 mL, 1.2 M in hexane) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate (0.3 mL, 2.85 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 5 mL of water.
-
Extract the organic layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (15 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Method 2: Grignard-based Synthesis [1]
This method utilizes a Grignard reagent in a coupling reaction.
Materials:
-
Pyridinecarboxylic acid
-
Isopropylmagnesium bromide (2.9 M)
-
2-Iodopyridine
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel under a nitrogen atmosphere at room temperature, add pyridinecarboxylic acid (500 mg, 4.061 mmol) and anhydrous THF (25.0 mL).
-
Cool the reaction mixture in an ice bath.
-
Slowly add isopropylmagnesium bromide (1.5 mL, 2.9 M), maintaining the reaction temperature below 20 °C.
-
Add 2-iodopyridine (0.61 mL, 5.686 mmol) and isopropylmagnesium chloride-lithium chloride complex (5.3 mL, 1.3 M in THF) to the reaction mixture.
-
Stir the resulting mixture at this temperature for 2 hours.
-
After the reaction is complete, extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the product.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a thin film on a suitable substrate.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Bands: Look for characteristic peaks for pyridyl C-H stretching (3000–3100 cm⁻¹) and pyridine ring stretching (1600–1300 cm⁻¹).[1]
NMR Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer.
-
Expected Signals: In the ¹H NMR spectrum of a palladium complex of this compound, signals for the pyridine protons are observed in the aromatic region. For example, in (dpk)PdCl₂, characteristic doublets and doublets of doublets appear between δ 7.46 and 8.72 ppm. In the ¹³C NMR spectrum of the same complex, the carbonyl carbon (C=O) signal appears at δ 193.78 ppm, with other aromatic carbons resonating between δ 121.70 and 152.34 ppm.
UV-Vis Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol, water).
-
Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).
-
Expected Transitions: For related bis-pyridyl amide compounds, electronic transitions corresponding to n→π* for the carbonyl group and π→π* for the pyridine rings are observed.
Visualizations
Computational Workflow
The following diagram illustrates a typical computational workflow for the theoretical study of this compound.
References
Methodological & Application
Application Notes and Protocols for Bis(2-pyridyl) Ketone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(2-pyridyl) ketone and its palladium complexes in facilitating key cross-coupling reactions. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex organic molecules, a critical step in drug discovery and development.
Introduction to this compound in Palladium Catalysis
This compound, also known as di-2-pyridyl ketone (dpk), is a versatile bidentate N,N-ligand that readily forms stable complexes with palladium. These complexes have demonstrated significant catalytic activity in a variety of cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. The rigid backbone of the ligand and the nature of the pyridyl nitrogen donors contribute to the stability and catalytic efficiency of the resulting palladium complexes. The ease of synthesis and air-stability of some of these complexes make them attractive catalysts for organic synthesis.
Heck Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Palladium complexes of this compound have been shown to be effective catalysts for this transformation.
Application Notes:
Palladium(II) complexes of this compound, such as (dpk)PdCl₂ and (dpk)Pd(OAc)₂, serve as efficient pre-catalysts for the Heck reaction.[1][2] These complexes can be synthesized from readily available starting materials.[1][2] The catalytic system demonstrates good functional group tolerance and typically provides high yields of the desired trans-alkene product under relatively mild conditions.
A study involving four such Pd(II) complexes showed notable catalytic function in the model reaction between iodobenzene and methyl acrylate, resulting in high yields.[1][2]
Quantitative Data for Heck Reaction
| Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (dpk)PdCl₂ | Et₃N | DMF | 80 | 4 | 92 |
| (dpk)Pd(OAc)₂ | Et₃N | DMF | 80 | 4 | 88 |
| (dpk·EtOH)PdCl₂ | Et₃N | DMF | 80 | 4 | 95 |
| (dpk·EtOH)Pd(OAc)₂ | Et₃N | DMF | 80 | 4 | 90 |
Data sourced from a model reaction of iodobenzene and methyl acrylate.[1][2]
Experimental Protocol: Heck Reaction
This protocol is for a model Heck reaction between iodobenzene and methyl acrylate.
Materials:
-
(dpk)PdCl₂ (or other this compound palladium complex)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube
-
Standard glassware for extraction and purification
Procedure:
-
To a 100 mL Schlenk tube, add the palladium catalyst precursor (1.0 µmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and triethylamine (1.1 mmol).
-
Add 10 mL of anhydrous DMF to the Schlenk tube.
-
Subject the reaction mixture to a freeze-pump-thaw cycle to ensure an inert atmosphere.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by a suitable method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure trans-methyl cinnamate.
Heck Reaction Workflow
References
Application Notes and Protocols: Bis(2-pyridyl) Ketone Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(2-pyridyl) ketone and its derivatives as versatile ligands in asymmetric catalysis. The focus is on practical applications, including detailed experimental protocols for key reactions, quantitative data for catalyst performance, and visualizations of experimental workflows and proposed catalytic cycles.
Application: Asymmetric Hydrosilylation of Ketones
Chiral ligands derived from the bipyridine scaffold, a close structural relative of this compound, have demonstrated high efficacy in the iron-catalyzed asymmetric hydrosilylation of ketones. This reaction is a crucial method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The use of earth-abundant and low-toxicity iron makes this a sustainable and cost-effective approach.
Catalyst System
A highly effective catalyst system involves the in situ generation of an iron(II) complex with a C₂-symmetrical 6,6′-bis(oxazolinyl)-2,2′-bipyridine (bipybox) ligand. These ligands are readily synthesized from 2,2′-bipyridine.
Quantitative Data
The following table summarizes the performance of the Fe(OAc)₂/bipybox-i-Pr catalyst system in the asymmetric hydrosilylation of various ketones.
| Entry | Ketone Substrate | Silane | Yield (%)[1] | ee (%)[1] |
| 1 | Acetophenone | PhSiH₃ | 95 | 94 |
| 2 | 4-Methoxyacetophenone | PhSiH₃ | 92 | 96 |
| 3 | 4-Chloroacetophenone | PhSiH₃ | 96 | 93 |
| 4 | 2-Acetylnaphthalene | PhSiH₃ | 98 | 95 |
| 5 | Propiophenone | PhSiH₃ | 93 | 91 |
Experimental Protocols
Protocol 1: Synthesis of Chiral bipybox-i-Pr Ligand [1]
This protocol describes the multi-step synthesis of the isopropyl-substituted bipybox ligand.
Workflow for bipybox Ligand Synthesis
Caption: Synthesis of the bipybox-i-Pr ligand from 2,2'-bipyridine.
-
Synthesis of 6,6′-Dicarboxy-2,2′-bipyridine: 2,2′-Bipyridine is oxidized and subsequently hydrolyzed to yield the dicarboxylic acid derivative.
-
Formation of the Diacyl Chloride: The dicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding diacyl chloride.
-
Condensation with (S)-Valinol: The diacyl chloride is reacted with (S)-valinol in the presence of triethylamine to yield the final bipybox-i-Pr ligand. The product is purified by column chromatography.
Protocol 2: Asymmetric Hydrosilylation of Acetophenone [1]
-
Catalyst Pre-formation: In a glovebox, iron(II) acetate (Fe(OAc)₂, 5 mol%) and the bipybox-i-Pr ligand (6 mol%) are added to a dry Schlenk tube. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: Acetophenone (1.0 mmol) is added to the catalyst mixture.
-
Addition of Silane: Phenylsilane (PhSiH₃, 2.0 mmol) is added dropwise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at 65 °C for 24 hours.
-
Work-up: The reaction is quenched by the addition of 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous MgSO₄.
-
Analysis: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Proposed Catalytic Cycle
The proposed catalytic cycle for the iron-catalyzed hydrosilylation of ketones involves the coordination of the ketone and silane to the iron center, followed by hydride transfer and subsequent product release.
Proposed Catalytic Cycle for Hydrosilylation
Caption: Proposed catalytic cycle for iron-catalyzed asymmetric hydrosilylation.
Application: Asymmetric C-C Bond Forming Reactions
Derivatives of this compound, such as chiral bis(oxazolinyl)thiophenes, serve as effective ligands for copper-catalyzed asymmetric C-C bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for the synthesis of chiral indole derivatives, which are common motifs in pharmaceuticals and natural products.
The catalyst is generated in situ from copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and a C₂-symmetric 2,5-bis(oxazolinyl)thiophene ligand.
The table below summarizes the results for the asymmetric Friedel-Crafts alkylation of indole with various trans-β-nitrostyrene derivatives using a Cu(OTf)₂/ligand L5 system.[2]
| Entry | Indole | Nitrostyrene | Yield (%)[2] | ee (%)[2] |
| 1 | Indole | trans-β-nitrostyrene | 72 | 78 |
| 2 | Indole | 4-fluoro-trans-β-nitrostyrene | 76 | 81 |
| 3 | Indole | 4-chloro-trans-β-nitrostyrene | 75 | 80 |
| 4 | 2-Methylindole | trans-β-nitrostyrene | 68 | 75 |
Protocol 3: Asymmetric Friedel-Crafts Alkylation of Indole [2]
-
Catalyst Preparation: In a dry reaction tube, the chiral bis(oxazolinyl)thiophene ligand (15 mol%) and Cu(OTf)₂ (15 mol%) are dissolved in toluene. The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: Indole (0.5 mmol) is added to the catalyst solution.
-
Substrate Addition: The trans-β-nitrostyrene derivative (0.6 mmol) is added, and the reaction mixture is stirred at room temperature for 48 hours.
-
Work-up: The solvent is removed under reduced pressure.
-
Analysis: The residue is purified by column chromatography on silica gel to afford the pure product. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow for Friedel-Crafts Alkylation
Caption: Workflow for the Cu-catalyzed asymmetric Friedel-Crafts alkylation.
Other Asymmetric C-C Bond Forming Reactions
The versatility of this compound-type ligands extends to other important C-C bond-forming reactions, although detailed protocols are more varied in the literature. These include:
-
Asymmetric Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde or ketone to form β-nitro alcohols. Copper complexes of chiral amino alcohol-derived ligands have shown good catalytic activity.[3][4]
-
Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is crucial for the formation of 1,5-dicarbonyl compounds and their derivatives.
Researchers are encouraged to adapt the general protocols for catalyst preparation and reaction conditions described above as a starting point for developing specific procedures for these and other asymmetric transformations. The choice of metal precursor, solvent, temperature, and additives can significantly influence the yield and enantioselectivity of the reaction.
References
Application Notes and Protocols: Bis(2-pyridyl) Ketone Derivatives in Ethylene Polymerization
Introduction
While bis(2-pyridyl) ketone itself is a versatile ligand in coordination chemistry, its direct application in ethylene polymerization is not widely reported. However, its structural motif is the foundation for a highly significant and extensively researched class of catalysts based on its imine derivatives: the 2,6-bis(imino)pyridyl (PDI) ligands. These tridentate ligands, when complexed with late transition metals such as iron and cobalt, form some of the most active catalysts for ethylene polymerization.[1][2]
These catalyst systems, typically activated by methylaluminoxane (MAO), can produce highly linear polyethylene with a wide range of molecular weights, from waxes to ultra-high-molecular-weight polyethylene (UHMWPE).[3] The catalytic activity and the properties of the resulting polymer are highly tunable by modifying the steric and electronic properties of the aryl groups on the imine nitrogen atoms.[1] This document provides an overview of the application of these bis(imino)pyridyl metal catalysts in ethylene polymerization, including quantitative data, detailed experimental protocols, and workflow diagrams.
Data Presentation: Catalyst Performance
The performance of bis(imino)pyridyl iron and cobalt catalysts for ethylene polymerization is summarized below. The data highlights the influence of the ligand structure and metal center on catalytic activity and the molecular weight of the polyethylene produced.
Table 1: Performance of Bis(imino)pyridyl Iron(II) Catalysts in Ethylene Polymerization
| Pre-catalyst (Ligand Substituents, R) | Co-catalyst | Temp. (°C) | Pressure (bar) | Activity (g PE / (mmol·h·bar)) | Mw ( g/mol ) | PDI (Mw/Mn) | Ref. |
| 2,6-diisopropylphenyl (ketimine) | MAO | 50 | 10 | 20600 | 247,000 | 2.5 | [4] |
| 2,6-dimethylphenyl (ketimine) | MAO | 35 | - | - | - | Narrow | [5] |
| 2,6-diisopropylphenyl (aldimine) | MAO | 50 | 10 | 1500 | 611,000 | 2.9 | [4] |
| 2-methylphenyl (ketimine) | MAO | 25 | - | High | Oligomers | - | [6] |
| 2,4,6-trimethylphenyl (ketimine) | MAO | 50 | 10 | 10500 | 230,000 | 2.7 | [4] |
| 2-t-butylphenyl (ketimine) | MAO | 25 | - | Moderate | High MW PE | Unimodal | [6] |
Ketimine ligands are derived from 2,6-diacetylpyridine, while aldimine ligands are derived from 2,6-pyridinedicarboxaldehyde. Ketimine-based iron catalysts are generally an order of magnitude more active than their aldimine counterparts.[4][7]
Table 2: Performance of Bis(imino)pyridyl Cobalt(II) Catalysts in Ethylene Polymerization
| Pre-catalyst (Ligand Substituents, R) | Co-catalyst | Temp. (°C) | Pressure (bar) | Activity (g PE / (mmol·h·bar)) | Mw ( g/mol ) | PDI (Mw/Mn) | Ref. |
| 2,6-diisopropylphenyl (ketimine) | MAO | 50 | 10 | 1740 | 14,000 | 2.4 | [4] |
| 2,4,6-trimethylphenyl (ketimine) | MAO | 50 | 10 | 450 | 21,000 | 2.2 | [4] |
| 2,6-dimethylphenyl (ketimine) | MAO | 35 | - | - | Low MW | Narrow | [5] |
| Unsymmetrical Fluoro-substituted | MAO/MMAO | 60 | - | up to 1.32 x 107 g/(mol·h) | up to 8,230 | Narrow | [8] |
Generally, iron-based catalysts exhibit higher activity compared to the analogous cobalt systems.[4] The strategic incorporation of bulky substituents on the aryl rings is crucial for achieving optimal catalytic activity.
Experimental Protocols
The following are generalized protocols for the synthesis of bis(imino)pyridyl ligands, their metal complexes, and their use in ethylene polymerization.
Protocol 1: Synthesis of 2,6-Bis(imino)pyridyl Ligands
This protocol describes the condensation reaction to form the PDI ligand.
Materials:
-
2,6-diacetylpyridine (1 equivalent)
-
Substituted aniline (e.g., 2,6-diisopropylaniline) (2.2 equivalents)
-
p-toluenesulfonic acid (catalytic amount)
-
Toluene or Tetraethyl silicate
-
Standard glassware for reflux under inert atmosphere (Schlenk line)
Procedure:
-
To a Schlenk flask equipped with a magnetic stirrer and reflux condenser, add 2,6-diacetylpyridine, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid.
-
Add dry toluene to the flask to dissolve the reagents.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the mixture to reflux (approx. 110-150°C depending on the solvent) for 5-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the pure bis(imino)pyridyl ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Bis(imino)pyridyl Metal Dichloride Pre-catalysts (M = Fe, Co)
Materials:
-
Bis(imino)pyridyl ligand (1 equivalent)
-
Iron(II) chloride (anhydrous) or Cobalt(II) chloride (anhydrous) (1 equivalent)
-
Dry solvent (e.g., n-butanol, THF, or acetonitrile)
-
Standard glassware for reaction under inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bis(imino)pyridyl ligand in the chosen dry solvent.
-
In a separate Schlenk flask, prepare a slurry of the anhydrous metal dichloride in the same dry solvent.
-
Slowly add the ligand solution to the metal salt slurry at room temperature with vigorous stirring.
-
A color change is typically observed as the complex forms.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting solid pre-catalyst is collected by filtration under inert atmosphere.
-
Wash the solid with a small amount of fresh solvent and then with a non-polar solvent like pentane or hexane to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
The structure and purity can be confirmed by elemental analysis and, if suitable crystals are obtained, by single-crystal X-ray diffraction.[4][8]
Protocol 3: Ethylene Polymerization
Materials:
-
Bis(imino)pyridyl metal dichloride pre-catalyst
-
Methylaluminoxane (MAO) solution in toluene (co-catalyst)
-
High-purity ethylene gas
-
Dry, deoxygenated toluene (polymerization solvent)
-
A high-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
-
Quenching solution (e.g., acidified methanol)
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen or argon.
-
Introduce a specific volume of dry toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and stir to saturate the solvent, ensuring the temperature is stabilized at the target value.
-
In a glovebox, prepare a solution or slurry of the pre-catalyst in a small amount of toluene.
-
Inject the required amount of MAO solution into the reactor via a syringe or injection port.
-
Rapidly inject the pre-catalyst solution/slurry into the reactor to initiate polymerization.
-
Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 5-60 minutes). Monitor the ethylene uptake to follow the reaction kinetics.
-
After the specified time, stop the ethylene feed and vent the reactor.
-
Quench the reaction by carefully adding acidified methanol. This will deactivate the catalyst and precipitate the polyethylene.
-
Collect the polymer by filtration, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 60-80°C to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mw) and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) for melting temperature (Tm).
Visualizations
Diagram 1: Synthesis of Bis(imino)pyridyl Metal Catalysts
Caption: General synthesis scheme for PDI-metal pre-catalysts.
Diagram 2: Ethylene Polymerization Workflow
Caption: Experimental workflow for ethylene polymerization.
Diagram 3: Influence of Ligand Structure on Performance
Caption: Effect of ligand steric bulk on catalyst performance.
References
- 1. Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tunable bis(pyridinium amidate) ligands efficiently promote palladium-catalyzed ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olefin coordination in copper(I) complexes of bis(2-pyridyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Improvements in catalysis for the copolymerization of ethylene with polar comonomers | IDEALS [ideals.illinois.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving Bis(2-pyridyl) Ketone
Introduction
Bis(2-pyridyl) ketone, also known as di(2-pyridyl) ketone (dpk), is a versatile compound in chemical research, primarily utilized as a chelating ligand in coordination chemistry. Its ability to coordinate with a wide array of metal ions through its two pyridyl nitrogen atoms and the central ketone group has led to the development of numerous complexes with interesting structural features and reactivity.[1] Furthermore, dpk and its derivatives are precursors for bioactive molecules and are instrumental in the synthesis of various organic compounds.[2][3] A notable characteristic of this compound is its susceptibility to nucleophilic attack at the carbonyl carbon, leading to the formation of its hydrated gem-diol form, di(2-pyridyl)methanediol (bpmd), particularly in the presence of metal ions in aqueous media.[4]
This document provides detailed experimental protocols for key reactions involving this compound, including the synthesis of coordination complexes, their application in catalysis, and the characteristic hydration of the ketone functionality.
Section 1: Synthesis of Palladium(II) Coordination Complexes with this compound
The synthesis of metal complexes using this compound (dpk) as a ligand is a foundational procedure for exploring their catalytic and medicinal properties. Palladium(II) complexes of dpk, for instance, have demonstrated significant catalytic activity in C-C coupling reactions.[1][5]
Experimental Protocol 1: Synthesis of Dichlorobis(2-pyridyl)ketonepalladium(II) - (dpk)PdCl₂
This protocol details the synthesis of a common palladium(II) complex with this compound. The reaction involves the direct interaction of the dpk ligand with a palladium(II) precursor.[5]
Materials:
-
This compound (dpk)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or a similar Pd(II) precursor
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line equipment
Procedure:
-
All reactions should be conducted under an inert argon atmosphere using standard high-vacuum and Schlenk-line techniques.[5]
-
In a Schlenk flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) in dichloromethane.
-
Slowly add the palladium precursor solution to the this compound solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by a color change from yellow to red over approximately 40 minutes.[6]
-
After the reaction is complete (typically a few hours), reduce the solvent volume under vacuum.
-
The product can be precipitated by the addition of a non-polar solvent like n-hexane or diethyl ether.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Data Presentation
The synthesized complexes are typically characterized using various spectroscopic and analytical techniques. The data below is representative for (dpk)PdCl₂.[1]
Table 1: Characterization Data for (dpk)PdCl₂ (Complex-1)
| Property | Value | Reference |
|---|---|---|
| Yield | 82% | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 8.72 (d, 2H), 8.07 (d, 2H), 7.87 (dd, 2H), 7.46 (dd, 2H) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 193.78 (C=O), 152.34, 150.29, 137.73, 128.47, 121.70 | [1] |
| IR (KBr, cm⁻¹) | 1655 (C=O), 1566 (C=N), 680–500 (Pd–N) | [1] |
| Mass Spec (FAB-MS) | Found [M-1]⁺ 359.8 m/z (Calculated for [M]⁺ 360.1) | [1] |
| Elemental Analysis (C₁₁H₈Cl₂N₂OPd) | Found: C, 36.17; H, 2.12; N, 7.79%. Calculated: C, 36.55; H, 2.23; N, 7.75% |[1] |
Visualization
The workflow for synthesizing and characterizing palladium(II)-dpk complexes is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02929K [pubs.rsc.org]
Application Notes and Protocols for Bis(2-pyridyl) Ketone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current and potential applications of bis(2-pyridyl) ketone and its derivatives in medicinal chemistry. The focus is on their anticancer and antimicrobial properties, with detailed experimental protocols and a summary of their activity.
Anticancer Applications
This compound derivatives, particularly the thiosemicarbazone class (DpT), have emerged as a promising class of anti-cancer agents. Their mechanism of action is multifaceted, primarily revolving around their ability to chelate essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and disruption of cellular energy homeostasis.
Mechanism of Action: Induction of Apoptosis and Disruption of Energy Metabolism
Di-2-pyridylketone thiosemicarbazones, such as Dp44mT, exert their anticancer effects through a complex mechanism. A key aspect is their ability to bind intracellular iron and copper. The resulting metal complexes are redox-active, leading to the production of cytotoxic ROS. This oxidative stress, combined with the depletion of essential metal ions, triggers a cascade of events culminating in cancer cell death.
One of the central pathways affected is the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis. The chelation of metal ions and the generation of ROS by Dp44mT and its analogues lead to the activation of AMPK, which is mediated by the upstream tumor suppressor kinase, Liver Kinase B1 (LKB1)[1].
Activated AMPK then phosphorylates and inhibits downstream targets crucial for tumor growth and proliferation. This includes the inhibition of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, and the suppression of the mTOR pathway through the inhibition of raptor. Furthermore, AMPK activation leads to the stimulation of Unc-51 like autophagy activating kinase 1 (ULK1), initiating autophagy as a cellular stress response[1].
The induction of apoptosis is another critical component of the anticancer activity of these compounds. The generation of ROS and cellular stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves essential cellular proteins, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis[2]. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in this process, with many anticancer agents shifting this balance in favor of apoptosis[3][4][5].
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by tosyl-polyamine derivatives through the inhibition of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bis(2-pyridyl) Ketone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing bis(2-pyridyl) ketone as a key starting material. The focus is on the synthesis of di-2-pyridylketone thiosemicarbazones, a class of compounds demonstrating significant anticancer activity.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of chelating agents that can form stable complexes with various metal ions. Its derivatives have garnered considerable attention for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and antifungal properties. One of the most promising classes of bioactive molecules derived from this compound are the di-2-pyridylketone thiosemicarbazones (DpT). These compounds have shown potent and selective antitumor activity, which is often enhanced upon complexation with metal ions like copper and iron.
The mechanism of action for DpT and their metal complexes is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This is facilitated by the redox activity of the metal complexes. This document will detail the synthesis of a key DpT derivative and its metal complex, present its biological activity, and illustrate the proposed mechanism of action.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative di-2-pyridylketone thiosemicarbazone derivatives and their metal complexes against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | SK-N-MC | Neuroepithelioma | 0.01 ± 0.001 | [1] |
| Di-2-pyridylketone 4-ethyl-3-thiosemicarbazone (Dp4eT) | SK-N-MC | Neuroepithelioma | 0.03 ± 0.01 | [1] |
| Copper(II) complex of Dp4e4mT | NCI-H292 | Lung Mucoepidermoid Carcinoma | Not specified, but potent | [2] |
| Copper(II) complex of DpC | NCI-H292 | Lung Mucoepidermoid Carcinoma | Not specified, but potent | [2] |
Experimental Protocols
Protocol 1: Synthesis of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)
This protocol describes the synthesis of a bioactive thiosemicarbazone ligand from this compound.
Materials:
-
This compound
-
4,4-Dimethyl-3-thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 30 mL of ethanol.
-
To this solution, add a solution of 1.17 g (10 mmol) of 4,4-dimethyl-3-thiosemicarbazide dissolved in 20 mL of warm ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure Dp44mT as a crystalline solid.
-
Dry the purified product in a desiccator. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
Protocol 2: Synthesis of a Copper(II) Complex of a Di-2-pyridylketone Thiosemicarbazone (e.g., [Cu(DpT)Cl])
This protocol outlines the synthesis of a bioactive metal complex from a DpT ligand.
Materials:
-
Di-2-pyridylketone thiosemicarbazone (DpT) ligand (e.g., Dp44mT from Protocol 1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Stirring plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the DpT ligand (1 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.
-
Slowly add the methanolic solution of copper(II) chloride to the stirred solution of the DpT ligand at room temperature.
-
A color change and the formation of a precipitate should be observed almost immediately.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator. Characterize the final product by techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the ligand to the copper center.
Visualizations
Diagram 1: General Synthetic Pathway for Bioactive Thiosemicarbazones and their Metal Complexes
Caption: Synthetic workflow for bioactive molecules.
Diagram 2: Proposed Mechanism of Action for Anticancer Activity
Caption: Proposed mechanism of DpT metal complexes.
References
Continuous Flow Synthesis of 2-Pyridyl Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridyl ketones are pivotal structural motifs in a vast array of bioactive molecules, natural products, and pharmaceutical compounds. They also serve as crucial precursors for the synthesis of chiral 2-pyridine alcohols and 2-aminoalkyl pyridine ligands utilized in asymmetric catalysis. Traditional batch synthesis of these compounds often involves cryogenic conditions and the handling of hazardous organometallic intermediates, posing significant challenges for safety and scalability. Continuous flow chemistry offers a transformative approach, enabling rapid, safe, and efficient synthesis of 2-pyridyl ketone libraries. The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates, make it an ideal platform for this class of reactions.[1][2] This document provides detailed application notes and protocols for the continuous flow synthesis of 2-pyridyl ketones.
Advantages of Continuous Flow Synthesis for 2-Pyridyl Ketones
The adoption of continuous flow technology for the synthesis of 2-pyridyl ketones presents several key advantages over traditional batch methods:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risk associated with handling highly reactive and thermally sensitive organolithium intermediates. This allows for reactions to be performed under conditions that would be hazardous in a batch setting.
-
Rapid Reaction Times: Due to the efficient mixing and heat transfer in microreactors, reaction times can be dramatically reduced, often to mere seconds.[1]
-
Improved Yield and Purity: Precise control over stoichiometry, temperature, and residence time leads to cleaner reaction profiles with fewer byproducts, resulting in higher isolated yields.
-
Scalability: Scaling up production in a continuous flow system is achieved by either running the system for longer durations ("scaling out") or by using larger reactors, which is often more straightforward and predictable than scaling up batch reactions.
-
Automation: Continuous flow setups can be readily automated, allowing for high-throughput synthesis of compound libraries with minimal manual intervention.
General Reaction Pathway
The continuous flow synthesis of 2-pyridyl ketones typically follows a two-step sequence. First, an organolithium reagent is generated in situ, followed by an immediate reaction with an ester to yield the desired ketone. A common and effective method involves the bromine-lithium (Br/Li) exchange of 2-bromopyridine to form 2-lithiopyridine.
Experimental Protocols
Materials and Reagents
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
A variety of esters (e.g., aromatic esters, alkyl esters, N-Boc amino acid methyl esters)
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment Setup
A typical continuous flow setup for this synthesis consists of three syringe pumps, T-mixers, and residence time coils. The coils are submerged in a cooling bath to maintain the desired reaction temperature. A back-pressure regulator may be used to ensure the solvent remains in the liquid phase.
General Procedure for Continuous Flow Synthesis
-
Preparation: Prepare stock solutions of 2-bromopyridine in anhydrous THF, n-BuLi in hexanes, and the desired ester in anhydrous THF.
-
System Priming: Prime the pumps and flow lines with the corresponding solvent to remove any air and ensure a continuous flow.
-
Reaction Initiation:
-
Pump the solution of 2-bromopyridine and the solution of n-BuLi through their respective pumps to a T-mixer.
-
Allow the combined stream to flow through the first residence time coil, where the Br/Li exchange occurs to form 2-lithiopyridine.
-
Introduce the solution of the ester into the stream of 2-lithiopyridine via a second T-mixer.
-
Pass the resulting mixture through the second residence time coil to allow for the acylation reaction to proceed.
-
-
Quenching and Collection: The output from the second reactor coil is directed into a collection flask containing a stirred solution of saturated aqueous NH₄Cl to quench the reaction.
-
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-pyridyl ketone.
-
Quantitative Data
The following table summarizes representative reaction conditions and yields for the continuous flow synthesis of various 2-pyridyl ketones. This protocol is broadly applicable to a wide range of esters.[1]
| Entry | Ester Substrate | 2-Bromopyridine (equiv.) | n-BuLi (equiv.) | Ester (equiv.) | Temp (°C) | Residence Time (s) | Yield (%) |
| 1 | Methyl benzoate | 1.0 | 1.1 | 1.2 | -20 | ~5.5 | 85-95 |
| 2 | Ethyl acetate | 1.0 | 1.1 | 1.2 | -20 | ~5.5 | 80-90 |
| 3 | N-Boc-glycine methyl ester | 1.0 | 1.1 | 1.2 | -20 | ~5.5 | 75-85 |
| 4 | Methyl 4-chlorobenzoate | 1.0 | 1.1 | 1.2 | -20 | ~5.5 | 88-98 |
| 5 | Dimethyl oxalate | 1.0 | 2.2 | 1.0 | -20 | ~5.5 | 70-80 |
| 6 | Ethyl picolinate | 1.0 | 1.1 | 1.2 | -20 | ~5.5 | 82-92 |
Note: The yields are indicative and may vary based on the specific experimental setup and substrate.
Conclusion
The continuous flow synthesis of 2-pyridyl ketones via Br/Li exchange and subsequent acylation with esters is a robust, efficient, and safe methodology. It offers significant advantages over traditional batch processes, particularly in terms of reaction speed, safety, and scalability. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technology for the rapid construction of 2-pyridyl ketone libraries and the synthesis of valuable pharmaceutical intermediates.
References
Application Notes and Protocols: The Role of Bis(2-pyridyl) Ketone in the Formation of Polynuclear Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile role of bis(2-pyridyl) ketone (dpk) and its derivatives in the synthesis of polynuclear coordination complexes. The unique structural and electronic properties of dpk-based ligands facilitate the assembly of a wide array of multinuclear architectures, from discrete clusters to coordination polymers. This document details the coordination chemistry, provides experimental protocols for the synthesis of representative polynuclear complexes, and summarizes key structural and physical property data.
Introduction: The Versatility of this compound
This compound is a versatile ligand in coordination chemistry, primarily due to its ability to adopt multiple coordination modes. While it can act as a simple N,N'-bidentate chelating ligand through its two pyridyl nitrogen atoms, the reactivity of its central carbonyl group is the key to its utility in forming polynuclear complexes.
The ketone functional group in dpk is susceptible to nucleophilic attack by water or alcohols, leading to the in situ formation of its gem-diol, di(2-pyridyl)methanediol (bpmd), or hemiketal derivatives. These hydroxyl or alkoxyl groups can be deprotonated to form bridging alkoxo or hydroxo ligands, which are instrumental in linking multiple metal centers together to form polynuclear assemblies. This reactivity allows for the construction of complexes with diverse nuclearities and topologies, including dinuclear, trinuclear, tetranuclear (cubane-like), and even higher nuclearity clusters.
Ligand Transformation and Coordination Modes
The transformation of this compound is a critical step in the formation of many of its polynuclear complexes. The general transformation pathway involves the nucleophilic addition to the carbonyl carbon.
Caption: Transformation of this compound to its gem-diol and hemiketal forms.
These transformed ligands can then coordinate to metal ions in various bridging modes, facilitating the assembly of polynuclear structures.
Application in the Synthesis of Polynuclear Complexes
Tetranuclear Cubane-like Complexes
A prominent application of this compound is in the synthesis of tetranuclear cubane-like complexes. In these structures, four metal ions and four oxygen atoms from the deprotonated gem-diol ligands occupy alternating vertices of a distorted cube.
Experimental Protocol: Synthesis of a Tetranuclear Nickel(II) Cubane Complex
This protocol is adapted from the synthesis of related cubane clusters.[1]
-
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
This compound (dpk)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve NiSO₄·6H₂O (1 mmol) in a mixture of MeOH (20 mL) and H₂O (5 mL).
-
In a separate flask, dissolve this compound (1 mmol) in MeOH (10 mL).
-
Add the dpk solution to the nickel(II) salt solution with stirring.
-
Slowly add a solution of LiOH·H₂O (2 mmol) in H₂O (5 mL) to the reaction mixture.
-
Stir the resulting solution for 2 hours at room temperature.
-
Allow the solution to stand for several days. Green crystals suitable for X-ray diffraction will form.
-
Collect the crystals by filtration, wash with a small amount of cold MeOH, and air dry.
-
Caption: Experimental workflow for the synthesis of a tetranuclear nickel(II) cubane complex.
Quantitative Data: Structural Parameters of Cubane-like Complexes
The structural parameters of these cubane cores are of great interest for understanding their magnetic properties.
| Complex | M-M distance (Å) | M-O distance (Å) | M-O-M angle (°) | Reference |
| [Mn₄(OAc)₄{(py)₂C(OH)O}₄] | 3.19 - 3.23 | 2.12 - 2.18 | 96.5 - 98.7 | [2] |
| [Co₄{(py)₂C(OH)O}₄(O₂CPh)₄] | 3.08 - 3.15 | 2.03 - 2.23 | 94.7 - 97.2 | |
| [Ni₄(SO₄)₂{(py)₂C(OH)O}₄] | 3.01 - 3.12 | 2.01 - 2.17 | 94.9 - 97.8 | [1] |
| [Cd₄(NO₃)₄{(py)₂C(OH)O}₄] | 3.65 - 3.75 | 2.28 - 2.35 | 100.2 - 103.5 |
Polynuclear Copper(II) Complexes
This compound and its derivatives readily form a variety of polynuclear copper(II) complexes. The nuclearity of these complexes can be controlled by the choice of ancillary ligands and reaction conditions.
Experimental Protocol: Synthesis of a Dinuclear Copper(II) Complex
-
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (dpk)
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O (1 mmol) in MeOH (15 mL).
-
In a separate flask, dissolve this compound (1 mmol) in MeOH (10 mL).
-
Add the dpk solution to the copper(II) salt solution.
-
Slowly add a solution of NaN₃ (1 mmol) in a minimum amount of water to the reaction mixture.
-
A precipitate will form immediately. Stir the suspension for 30 minutes.
-
Collect the solid by filtration, wash with MeOH, and diethyl ether, then air dry.
-
Quantitative Data: Selected Bond Lengths and Angles in a Dinuclear Copper(II) Complex
| Parameter | Value |
| Cu-N(pyridyl) | 1.98 - 2.02 Å |
| Cu-O(alkoxo) | 1.90 - 1.95 Å |
| Cu···Cu | ~3.0 Å |
| Cu-O-Cu | ~100° |
Application in Catalysis
Polynuclear palladium complexes derived from this compound have shown catalytic activity in C-C coupling reactions such as the Heck and Suzuki-Miyaura reactions. The polynuclear nature of these complexes can offer enhanced stability and catalytic efficiency.
Experimental Protocol: Heck Cross-Coupling Reaction
This protocol is a general procedure for a Heck reaction using a palladium-dpk catalyst.
-
Materials:
-
Palladium(II) catalyst (e.g., [Pd(dpk·EtOH)Cl₂]) (1 mol%)
-
Aryl halide (e.g., iodobenzene) (1 mmol)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Base (e.g., Triethylamine, Et₃N) (2 mmol)
-
Solvent (e.g., DMF or CH₃CN) (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add the palladium catalyst, aryl halide, and base.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
Application Notes and Protocols: Bis(2-pyridyl) Ketone as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-pyridyl) ketone is a versatile and readily available starting material that serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a central carbonyl group flanked by two pyridine rings, provides multiple reactive sites for cyclization and functionalization reactions. This allows for the construction of complex molecular architectures, including fused and bridged heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The pyridine moieties can act as both hydrogen bond acceptors and coordinators to metal ions, while the ketone group is susceptible to a variety of nucleophilic attacks and condensation reactions. This combination of features makes this compound an attractive building block for the development of novel therapeutic agents and functional materials.
Synthesis of Fused Heterocyclic Systems
The reactivity of the carbonyl group in this compound, coupled with the adjacent pyridine rings, facilitates the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions often involve the formation of new rings by incorporating atoms from a second reactant.
Synthesis of Pyrimidine and Triazine Derivatives
While direct experimental protocols for the synthesis of pyrimidines and triazines from this compound are not extensively detailed in the provided search results, the general principles of pyrimidine and triazine synthesis can be applied. The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. Similarly, triazines can be synthesized from compounds containing the N-C-N fragment.
Conceptual Experimental Workflow for Pyrimidine Synthesis:
Caption: Conceptual workflow for the synthesis of fused pyrimidine derivatives from this compound.
General Protocol (Conceptual):
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add an equimolar amount of the N-C-N containing reagent (e.g., guanidine hydrochloride, urea) and a base (e.g., sodium ethoxide) if necessary.
-
Reaction Conditions: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Diazepine Derivatives
The reaction of diamines with dicarbonyl compounds is a common method for the synthesis of diazepine rings. This compound can serve as a precursor to a dicarbonyl equivalent or undergo reactions that lead to the formation of a seven-membered diazepine ring.
Experimental Workflow for Diazepine Synthesis:
Caption: General workflow for the synthesis of diazepine derivatives from this compound.
General Protocol (Conceptual):
-
Reactant Mixture: Combine this compound and a suitable diamine (e.g., ethylenediamine, o-phenylenediamine) in a solvent such as ethanol or toluene.
-
Catalyst: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Reaction Conditions: Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by appropriate methods.
Synthesis of Bis-Heterocyclic Compounds
This compound can also be a starting point for the synthesis of molecules containing two heterocyclic rings, which are often referred to as bis-heterocycles. These compounds are of interest due to their potential for enhanced biological activity and unique photophysical properties.
Synthesis of Bis-pyridone Derivatives
A multi-step synthesis of novel substituted bis-(3-cyano-2-pyridone) derivatives has been reported, which utilizes enaminonitriles as key building blocks. Although not starting directly from this compound in a single step, this showcases a strategy to construct bis-pyridone systems.
Table 1: Synthesis of Bis-2-pyridone Derivatives
| Entry | Diamine | Product | Yield (%) | Reference |
| 1 | Ethylenediamine | Bis-(3-cyano-2-pyridone) derivative | 78 | [1] |
| 2 | 1,3-Diaminopropane | Bis-(3-cyano-2-pyridone) derivative | 85 | [1] |
| 3 | 1,4-Diaminobutane | Bis-(3-cyano-2-pyridone) derivative | 82 | [1] |
Experimental Protocol for Bis-2-pyridone Synthesis:
This protocol is adapted from a multi-step synthesis where the final step involves the cyclization to form the bis-2-pyridone rings.
-
Preparation of Enaminonitriles: Synthesize the appropriate enaminonitrile precursors from α,β-unsaturated compounds and N,N-dimethylformamide dimethylacetal (DMF-DMA).
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve the enaminonitrile derivative (1 mmol) in DMF (10 mL).
-
Add the diamine (0.5 mmol).
-
Reflux the reaction mixture for the time specified in the literature (e.g., 4-6 hours), monitoring by TLC.
-
-
Product Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-2-pyridone derivative.
-
Workflow for Bis-pyridone Synthesis:
Caption: Multi-step workflow for the synthesis of bis-2-pyridone derivatives.
Biological Activity and Potential Signaling Pathways
Heterocyclic compounds derived from this compound precursors are expected to exhibit a range of biological activities due to the prevalence of pyridine and other nitrogen-containing heterocycles in pharmaceuticals. While specific signaling pathway information for compounds directly synthesized from this compound is not available in the provided search results, many heterocyclic compounds are known to act as inhibitors of kinases, proteases, and other enzymes involved in cellular signaling.
Conceptual Signaling Pathway Inhibition:
For example, many kinase inhibitors target the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. A hypothetical scenario for a this compound derivative acting as a kinase inhibitor is depicted below.
Caption: Conceptual diagram of a this compound derivative inhibiting a kinase signaling pathway.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique structural features allow for the construction of complex fused and bis-heterocyclic systems through various cyclization and condensation reactions. While detailed protocols for some transformations are still emerging, the fundamental principles of heterocyclic synthesis provide a solid foundation for exploring the full potential of this valuable building block. Further research into the reaction scope and the biological evaluation of the resulting compounds is warranted and holds promise for the discovery of new therapeutic agents and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2-pyridyl) ketone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of bis(2-pyridyl) ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound include the Grignard reaction with 2-cyanopyridine, the reaction of 2-lithiopyridine with a suitable acylating agent like an ester, and palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages and is suited for different laboratory capabilities and substrate availability.
Q2: I am experiencing a consistently low yield. What are the general factors I should investigate?
A2: Low yields in organic synthesis can often be attributed to several common factors.[1] Ensure that all reagents and solvents are pure and anhydrous, as many of the intermediates are sensitive to moisture.[2] Verify the reaction temperature, as deviations can lead to side reactions or incomplete conversion. The quality of the starting materials, especially organometallic reagents like Grignard or organolithium reagents, is critical. Finally, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain a highly pure product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guides
Method 1: Grignard Reaction with 2-Cyanopyridine
This method involves the reaction of a 2-pyridyl Grignard reagent with 2-cyanopyridine, followed by acidic hydrolysis of the intermediate imine to yield the ketone.
Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive Grignard reagent due to moisture or air exposure.- Impure 2-cyanopyridine. | - Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere.[2]- Use freshly prepared or titrated Grignard reagent.- Purify 2-cyanopyridine by distillation or recrystallization. |
| Formation of a significant amount of tertiary alcohol byproduct | - The intermediate ketone reacts with a second equivalent of the Grignard reagent. | - Add the Grignard reagent slowly to the 2-cyanopyridine solution at a low temperature (e.g., 0 °C or below) to control the reaction rate.- Use a slight excess of 2-cyanopyridine to ensure the Grignard reagent is consumed before it can react with the product. |
| Difficult hydrolysis of the intermediate imine | - Insufficient acid concentration or reaction time for hydrolysis. | - Use a more concentrated acid solution (e.g., 2M HCl) for the workup.- Increase the stirring time during the hydrolysis step. Gentle heating may also be beneficial. |
Method 2: Reaction of 2-Lithiopyridine with Esters
This approach utilizes 2-lithiopyridine, generated in situ from 2-bromopyridine and n-butyllithium, which then reacts with an ester, such as ethyl 2-picolinate, to form the ketone.[3][4]
Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-lithiopyridine | - Incomplete lithium-halogen exchange.- Reaction of 2-lithiopyridine with the solvent or impurities. | - Ensure the reaction is carried out at a very low temperature (-78 °C) to favor the exchange reaction.[5]- Use a dry, non-protic solvent like anhydrous THF.- Add n-butyllithium dropwise to the 2-bromopyridine solution. |
| Formation of symmetrical bipyridyl byproduct | - Coupling of 2-lithiopyridine. | - Maintain a low reaction temperature and use the 2-lithiopyridine solution immediately after its formation. |
| Incomplete reaction with the ester | - Insufficient reactivity of the ester.- Steric hindrance. | - Use a more reactive ester, such as a methyl or ethyl ester.- Ensure an adequate reaction time and allow the mixture to slowly warm to room temperature after the addition of the ester. |
Method 3: Palladium-Catalyzed Synthesis
Palladium catalysts can be employed to couple a 2-pyridyl organometallic reagent with a suitable acyl donor. For instance, a Stille coupling between 2-stannylpyridine and 2-pyridoyl chloride.
Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Catalyst deactivation | - Presence of impurities that poison the palladium catalyst.- High reaction temperatures leading to catalyst decomposition. | - Use purified reagents and degassed solvents.- Optimize the reaction temperature; sometimes lower temperatures for longer durations are more effective. |
| Low product yield | - Inefficient transmetalation or reductive elimination steps.- Inappropriate ligand for the palladium catalyst. | - Screen different palladium catalysts and ligands. Phosphine-based ligands are common, but nitrogen-based ligands can also be effective.[1]- Ensure the stoichiometry of the reactants is optimized. |
| Formation of homocoupling byproducts | - Competing reaction pathways of the organometallic reagents. | - Adjust the reaction conditions, such as temperature and catalyst loading, to favor the cross-coupling reaction. |
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| Grignard Reaction | 2-Pyridylmagnesium bromide, 2-Cyanopyridine | - | Diethyl ether / THF | 60-80 | [6] |
| 2-Lithiopyridine | 2-Bromopyridine, Ethyl 2-picolinate | n-Butyllithium | THF | 70-90 | [3][4] |
| Palladium-Catalyzed | 2-Stannylpyridine, 2-Pyridoyl chloride | Pd(PPh₃)₄ | Toluene | 50-75 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
2-Cyanopyridine
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a crystal of iodine.
-
Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 2M hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via 2-Lithiopyridine
Materials:
-
2-Bromopyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl 2-picolinate
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
Add a solution of ethyl 2-picolinate in anhydrous THF dropwise to the 2-lithiopyridine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes).[3]
Visualizations
References
- 1. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]
Technical Support Center: Synthesis of Bis(2-pyridyl) Ketone Metal Complexes
Welcome to the technical support center for the synthesis of bis(2-pyridyl) ketone (dpk) metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing metal complexes with this compound?
A1: The primary challenges stem from the reactivity of the ketone's carbonyl group. Key issues include:
-
Hydrolysis and Solvolysis: The carbonyl group is susceptible to nucleophilic attack by water or alcohol solvents, leading to the in situ formation of the corresponding gem-diol [(py)₂C(OH)₂] or hemiketal/hemiacetal adducts.[1][2][3][4] The complexation can then proceed with the ketone, the gem-diol, or its deprotonated form.
-
Ligand Transformation: Besides hydration, the this compound ligand can undergo other, more complex in situ transformations, sometimes promoted by the metal ion itself.[5][6]
-
Product Selectivity and Purity: Due to the various forms of the ligand that can coordinate, reactions can yield mixtures of products, making isolation and purification of the desired complex challenging.
-
Influence of Reaction Conditions: The outcome of the synthesis is highly sensitive to factors such as pH, solvent system, metal-to-ligand ratio, and temperature.
Q2: My final product seems to be the gem-diol complex of this compound, but I started with the ketone. Is this normal?
A2: Yes, this is a very common occurrence. The hydration of the carbonyl group in this compound to form the gem-diol is a well-documented process that can happen in situ during the complexation reaction, especially in the presence of water.[1][7][8] In many cases, the gem-diol or its deprotonated form is the thermodynamically favored ligand for complexation.
Q3: How does the choice of solvent affect the synthesis?
A3: The solvent system is critical. Protic solvents like water and alcohols can participate in the reaction, leading to the formation of gem-diol or hemiketal/hemiacetal complexes.[2][3] Using anhydrous aprotic solvents can help to favor the coordination of the neutral ketone ligand. However, the solubility of the metal salts and the resulting complex must be considered. Mixed solvent systems are often employed to balance reactant solubility and control ligand form.[1]
Q4: What is the role of pH in the synthesis of these complexes?
A4: The pH of the reaction medium is a critical parameter that can influence several aspects of the synthesis. It affects the protonation state of the pyridyl nitrogen atoms and the hydroxyl groups of the gem-diol form. In basic solutions, the gem-diol can be deprotonated to form mono- or di-anionic ligands, which can act as bridging units to form polynuclear complexes.[1] Conversely, acidic conditions might favor the ketone form but could also lead to the demetallation of the complex.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Complex | 1. Formation of multiple products (ketone, gem-diol, and mixed-ligand complexes).2. Suboptimal reaction conditions (pH, temperature, stoichiometry).3. Precipitation of starting materials or intermediates. | 1. Carefully control the water content of your solvents. Use anhydrous solvents if the ketone complex is desired.2. Screen a range of pH values to find the optimal condition for your target complex.3. Vary the metal-to-ligand ratio to favor the formation of the desired product.4. Adjust the reaction temperature; some transformations may be temperature-dependent. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of a mixture of closely related complexes with similar solubilities.3. The product is an oil or does not crystallize easily. | 1. Attempt recrystallization from a variety of solvent systems. Vapor diffusion of a non-solvent into a solution of the complex can be effective.[9]2. If the complex is stable, consider column chromatography under an inert atmosphere.[9]3. Wash the crude product with solvents in which the impurities are soluble but the product is not. |
| Unexpected Ligand Transformation | 1. In situ hydrolysis to the gem-diol is the most common transformation.[1][8]2. The metal ion may catalyze other reactions of the ligand.[5][6] | 1. Thoroughly characterize your product using techniques like X-ray crystallography, NMR, and IR spectroscopy to identify the coordinated ligand form.2. To avoid hydrolysis, use rigorously dried solvents and perform the reaction under an inert atmosphere.3. If a specific ligand transformation is desired, systematically vary the reaction conditions (e.g., metal salt, solvent, base) to optimize its formation. |
| Inconsistent Results | 1. Variability in the hydration state of metal salts.2. Trace amounts of water in the solvents.3. Atmospheric moisture. | 1. Use anhydrous metal salts or accurately determine the hydration state of your starting material.2. Use freshly distilled and dried solvents for each reaction.3. Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Dichloride Complex with this compound
This protocol is adapted from the synthesis of (dpk)PdCl₂.[2][4]
Materials:
-
Palladium(II) salt (e.g., PdCl₂)
-
This compound (dpk)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Diethyl ether
Procedure:
-
Dissolve the Pd(II) salt (0.40 mmol) in 30 mL of CH₂Cl₂.
-
Add a solution of dpk (0.41 mmol) in 10 mL of CH₂Cl₂ to the palladium salt solution.
-
Stir the reaction mixture for 1 hour at room temperature. A color change should be observed.
-
Reduce the volume of the solution to approximately 1 mL under reduced pressure.
-
Add 20 mL of n-hexane to precipitate the product.
-
Filter the resulting solid and wash thoroughly with diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a Manganese(II) Cubane-like Complex with the gem-diol of this compound
This protocol is adapted from the synthesis of [Mn₄(dpd − H)₄Cl₄]·H₂O.[1]
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
This compound (dpk)
-
Acetonitrile
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare an aqueous solution of MnCl₂·4H₂O (1.0 mmol in 5 cm³ of water).
-
Prepare an acetonitrile solution of dpk (0.5 mmol in 10 cm³ of acetonitrile).
-
Add the dpk solution dropwise to the stirring aqueous solution of MnCl₂ at room temperature over 15 minutes.
-
Prepare an aqueous solution of NaOH (1.0 mmol in 5 cm³ of water).
-
Add the NaOH solution dropwise to the reaction mixture.
-
Allow the resulting solution to stand undisturbed in the air at room temperature.
-
Crystals are expected to form over a period of two weeks.
Visualizations
Experimental Workflow and Ligand Transformation
Caption: General workflow for the synthesis of this compound metal complexes.
Troubleshooting Logic for Product Characterization
Caption: Decision-making process for troubleshooting product identity.
References
- 1. Synthesis, crystal structures and properties of six cubane-like transition metal complexes of di-2-pyridyl ketone in gem-diol form - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structural, magnetic and spectroscopic characterization of iron( iii ) complexes with in situ formed ligands from methyl-2-pyridyl keton ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03944C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Bis(2-pyridyl) Ketone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for bis(2-pyridyl) ketone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Common synthetic routes include the reaction of 2-lithiopyridine with esters, the oxidation of di(2-pyridyl)methanol, and the Claisen condensation of appropriate ketone and ester precursors.[1][2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is the "2-pyridyl problem" and how does it affect my reactions?
A2: The "2-pyridyl problem" refers to the challenges encountered in transition-metal-catalyzed cross-coupling reactions involving 2-pyridyl organometallic reagents. These reagents, particularly 2-pyridyl boron reagents, are known for their instability and poor reactivity, which can lead to low yields and the formation of byproducts.[3] This can be a significant hurdle when attempting to synthesize substituted bis(2-pyridyl) ketones via cross-coupling methods.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve yields, consider the following:
-
Reagent Purity: Ensure the purity of starting materials and reagents, as impurities can interfere with the reaction.
-
Inert Atmosphere: Reactions involving organometallic intermediates, such as those with 2-lithiopyridine, should be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.[4]
-
Temperature Control: For reactions involving highly reactive intermediates like organolithiums, maintaining a low temperature (e.g., -78 °C) is often crucial to prevent side reactions.[5]
-
Solvent Choice: The choice of solvent can significantly impact reaction outcomes. Aprotic solvents like THF or diethyl ether are commonly used for organolithium reactions.
Q4: My reaction is producing a complex mixture of products. What are the likely side reactions?
A4: Common side reactions in the synthesis of this compound can include:
-
Over-addition: In reactions of organometallics with esters, the initial ketone product can sometimes react further with the organometallic reagent to form a tertiary alcohol.[6]
-
Homocoupling: Organometallic reagents can sometimes couple with themselves.
-
Decomposition: 2-pyridyl organometallic reagents can be unstable and decompose, especially at higher temperatures.[3]
-
Reaction with Solvent: Highly reactive intermediates may react with the solvent if it is not completely inert.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded reagents. 2. Presence of moisture or oxygen in the reaction. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use freshly prepared or properly stored reagents. Verify the activity of organometallic reagents. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas. Use anhydrous solvents.[7] 3. Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling. For slow reactions, a higher temperature may be required, but monitor for decomposition. 4. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products/Byproducts | 1. Over-addition of nucleophile to the ketone product. 2. Side reactions due to high temperature. 3. Impure starting materials. | 1. Use a less reactive nucleophile or control the stoichiometry carefully. Adding the nucleophile slowly at a low temperature can also help.[6] 2. Perform the reaction at a lower temperature to minimize side reactions. 3. Purify starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and binds to silica gel. 2. Product is unstable under purification conditions. 3. Byproducts have similar polarity to the desired product. | 1. Consider using a different stationary phase for chromatography (e.g., alumina) or using reverse-phase chromatography. Acid-base extraction can also be effective for separating basic pyridyl compounds.[7] 2. Avoid harsh purification conditions (e.g., strong acids or bases, high temperatures). 3. Optimize the reaction to minimize byproduct formation. Explore different crystallization solvents to selectively crystallize the desired product. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and procedure. 3. Small variations in reaction temperature. | 1. Use reagents and solvents from a reliable source and from the same batch if possible. 2. Standardize the experimental protocol, including the rate of addition of reagents and stirring speed. 3. Use a cryostat or a well-controlled oil bath to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of a related compound, bis[di(2-pyridyl)methyl]amine, which involves the formation of an imine from di-2-pyridyl ketone. While not a direct synthesis of the ketone, the initial steps are relevant.
Materials:
-
Di-2-pyridyl ketone
-
Di-(2-pyridyl)methylamine
-
Isopropanol
-
Molecular sieves (3 Å)
-
Zinc dust
-
Acetic acid
Procedure:
-
To a solution of di-2-pyridyl ketone (1.00 mmol) and di-(2-pyridyl)methylamine (1.08 mmol) in isopropanol, add dried 3 Å molecular sieves.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture. The formation of the imine can be slow due to an unfavorable equilibrium.[8]
-
After imine formation, add zinc dust in portions to reduce the imine.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the zinc dust and molecular sieves.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Note: Standard reducing agents like NaBH₃CN and NaBH(OAc)₃ were found to be ineffective for this specific reductive amination, leading to negligible product formation.[8]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Signaling Pathway of Nucleophilic Addition to a Ketone
Caption: General mechanism of nucleophilic addition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
preventing degradation of bis(2-pyridyl) ketone during reactions
Welcome to the technical support center for bis(2-pyridyl) ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changes color over time, even before I start my reaction. What is happening?
A1: this compound can be sensitive to air and light. Color change often indicates the formation of degradation products, potentially through oxidation or photodecomposition. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to protect it from light. Some palladium complexes of di(2-pyridyl) ketone are noted to be unstable in an open atmosphere liquid system.[1]
Q2: I am seeing an unexpected side product with a higher molecular weight, and it seems to have incorporated my alcohol-based solvent. Why is this occurring?
A2: The carbonyl group of this compound is susceptible to nucleophilic attack. Alcohols can act as nucleophiles, especially in the presence of acid or base catalysts, to form hemiketals or ketals. For instance, ethanol has been observed to undergo nucleophilic addition to the carbonyl group of a di(2-pyridyl) ketone palladium complex.[1] If your solvent is a primary or secondary alcohol, you may be forming a hemiketal adduct.
Q3: My reaction is giving a very low yield, and I suspect the starting material is degrading. What are the likely degradation pathways?
A3: The primary degradation pathways for this compound and related structures include:
-
Oxidative Cleavage: Especially under harsh conditions or in the presence of oxidizing agents, the ketone can be cleaved. A study on a related peptide derivative suggested an initial oxidative degradation pathway.[2]
-
Nucleophilic Addition: As mentioned in Q2, nucleophiles can add to the carbonyl carbon.[1] This is a common reaction for aldehydes and ketones.[3]
-
Photodecomposition: Aromatic ketones can be sensitive to UV light, leading to radical reactions and decomposition.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product
If you are experiencing low or no yield in a reaction involving this compound, it may be degrading under the reaction conditions.
| Potential Cause | Recommended Solution | Rationale |
| Oxidative Degradation | Degas all solvents and run the reaction under a strict inert atmosphere (N₂ or Ar). | Minimizes contact with atmospheric oxygen, a potential oxidant. |
| Reaction with Solvent | Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, toluene, or DCM. | Prevents the formation of hemiketal or other adducts with the solvent.[1] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. | Thermal decomposition is a common issue. Lowering the temperature can improve the stability of the starting material. |
| Presence of Strong Acids/Bases | Use milder reaction conditions or protect the ketone group if strong acids or bases are required for your transformation. | The pyridyl nitrogen atoms can be protonated, and the ketone itself can undergo acid/base-catalyzed side reactions. |
Issue 2: Difficulty in Purification and Isolation
If you are observing multiple spots on TLC and facing challenges in purifying your product, it could be due to degradation during workup or purification.
| Potential Cause | Recommended Solution | Rationale |
| Degradation on Silica Gel | Minimize the time the compound spends on the silica gel column. Consider using a less acidic support like neutral alumina or deactivated silica gel. | Acidic silica gel can catalyze the degradation of sensitive compounds. |
| Decomposition during Solvent Removal | Use a rotary evaporator at a lower temperature and avoid prolonged heating. | Reduces the risk of thermal decomposition of both the starting material and the product. |
| Air Oxidation during Workup | Keep the material under an inert atmosphere as much as possible, even during aqueous workup and extraction. | Protects against oxidation, which can occur when the compound is exposed to air in solution.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To ensure the stability of this compound before and during use, follow these guidelines:
-
Storage: Store the solid compound in a desiccator under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.
-
Weighing and Transfer: Whenever possible, handle the solid in a glovebox. If a glovebox is not available, work quickly and blanket the weighing vessel with an inert gas.
-
Dissolution: Use freshly distilled, degassed, anhydrous solvents. Add the solvent to the flask containing this compound under an inert atmosphere.
Protocol 2: Setting up a Reaction to Minimize Degradation
This protocol provides a general workflow for a reaction where this compound is a starting material.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve the this compound in a suitable anhydrous, degassed aprotic solvent (e.g., THF, Toluene). Add other reagents via syringe through a septum.
-
Temperature Control: If the reaction is exothermic or requires heating, use a suitable cooling bath or a temperature-controlled oil bath. Avoid excessive temperatures.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Workup: Upon completion, cool the reaction to room temperature. Conduct any aqueous workup using degassed solutions. Dry the organic layers and remove the solvent under reduced pressure at a low temperature.
Visual Guides
Below are diagrams illustrating key concepts for handling this compound.
Caption: Common degradation pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Purification of Bis(2-pyridyl) Ketone and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2-pyridyl) ketone and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Troubleshooting Guide
Issue: Low or No Recovery After Column Chromatography
Q1: I ran a silica gel column but can't find my compound in any of the fractions. What happened?
A1: This is a common issue, particularly with nitrogen-containing compounds like pyridyl ketones. Here are the likely causes and solutions:
-
Compound is Stuck on the Column: The basic pyridyl nitrogen atoms can interact strongly with the acidic silica gel, causing your compound to remain adsorbed.
-
Solution 1: Add a Competitive Base. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent. This will compete for the acidic sites on the silica, allowing your compound to elute.[1]
-
Solution 2: Use a Deactivated Stationary Phase. Consider using neutral or basic alumina, or a deactivated silica gel for your chromatography.
-
Solution 3: Flush the Column. If the compound is already on the column, you can try flushing with a more polar solvent system containing a base (e.g., 5-10% methanol in dichloromethane with 1% triethylamine).
-
-
Incorrect Eluent Polarity: The chosen solvent system may be too non-polar to move your compound.
-
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.
-
Issue: Product is Contaminated with Starting Materials or Byproducts
Q2: My purified product contains impurities that co-elute with it during column chromatography. How can I improve the separation?
A2: Co-elution occurs when the polarity of the product and the impurity are very similar. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Solution 1: Use a Different Solvent System. Instead of a standard hexane/ethyl acetate mixture, try other solvent systems like dichloromethane/methanol, or toluene/acetone.[1] Different solvents can alter the selectivity of the separation.
-
Solution 2: Use a Shallow Gradient. A slow, shallow gradient of the eluting solvent can improve the resolution between closely eluting spots.
-
Solution 3: Adjust Rf Value. Aim for an Rf value of 0.2-0.3 for your target compound on TLC to maximize separation from nearby impurities.[1]
-
-
Change the Stationary Phase:
-
Solution: If you are using silica gel, consider switching to alumina (neutral or basic) or a reverse-phase silica gel (C18). The different surface chemistry can significantly alter the elution order.
-
-
Consider an Alternative Purification Technique:
-
Solution: If chromatography is ineffective, recrystallization may be a better option, provided a suitable solvent can be found.
-
Issue: Oiling Out During Recrystallization
Q3: When I cool the solution for recrystallization, my compound separates as an oil instead of forming crystals. What should I do?
A3: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.
-
Solution 1: Add More Solvent. Your solution may be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until the oil dissolves. Then, allow it to cool slowly.
-
Solution 2: Cool More Slowly. Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[2] Insulating the flask can also help.
-
Solution 3: Change the Solvent System. The chosen solvent may be too poor for your compound. Try a different solvent or a mixed solvent system. For mixed solvents, dissolve the compound in a minimum of a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[3]
-
Solution 4: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[4]
Frequently Asked Questions (FAQs)
Q4: What are the most common purification techniques for this compound?
A4: The most frequently cited methods are column chromatography over silica gel and recrystallization.[5] Column chromatography is used to separate the product from unreacted starting materials and soluble byproducts. Recrystallization is effective for removing smaller amounts of impurities from a solid crude product.
Q5: What are some common impurities I should expect from the synthesis of this compound?
A5: The impurities will depend on the synthetic route. For syntheses involving organometallic reagents (e.g., from 2-bromopyridine and an electrophile), common impurities include:
-
Unreacted 2-halopyridine (e.g., 2-bromopyridine).
-
Homocoupled byproduct (e.g., 2,2'-bipyridine).
-
Over-addition products or side-products from the reaction with the electrophile.
-
Hydrolyzed starting materials or intermediates.
Q6: Can I use reverse-phase chromatography to purify my pyridyl ketone derivative?
A6: Yes, reverse-phase HPLC or flash chromatography can be very effective. An HPLC method for this compound using a C18 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been described.[6] This technique separates compounds based on hydrophobicity, which can provide different selectivity compared to normal-phase chromatography.
Q7: My purified this compound is a yellow solid, is this normal?
A7: Pure this compound is typically described as a white or light yellow solid powder. A more intense yellow or brown color may indicate the presence of impurities.[5] If the color persists after purification and the compound's analytical data (NMR, MS) is clean, the color may be inherent to the compound. However, colored impurities can often be removed by treating a solution of the compound with activated charcoal before the final filtration step in recrystallization.[4]
Data Presentation
The following table summarizes common solvent systems used for the purification of pyridyl ketones and related N-heterocyclic compounds. Note that optimal ratios will vary depending on the specific derivative.
| Purification Technique | Stationary Phase | Common Solvents/Eluents | Typical Polarity |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Non-polar to Mid-polar |
| Silica Gel | Dichloromethane / Methanol | Mid-polar to Polar | |
| Silica Gel | Toluene / Acetone | Non-polar to Mid-polar | |
| Alumina (Neutral/Basic) | Hexane / Ethyl Acetate | Non-polar to Mid-polar | |
| Reverse-Phase HPLC | C18 Silica | Acetonitrile / Water (+ 0.1% Acid) | Polar |
| Recrystallization | N/A | Ethanol | Polar Protic |
| N/A | Methanol | Polar Protic | |
| N/A | Hexane / Ethyl Acetate (Mixed) | Non-polar / Mid-polar | |
| N/A | Hexane / Acetone (Mixed) | Non-polar / Polar Aprotic | |
| N/A | Ethanol / Water (Mixed) | Polar Protic |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient (Optional): If the compound does not elute, gradually increase the polarity of the eluent (e.g., move from 10% to 20% ethyl acetate in hexane).
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: General Procedure for Recrystallization of this compound Derivatives
-
Solvent Selection: Choose a suitable solvent or mixed-solvent system by testing small amounts of the crude product. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is fully dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[2]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Page loading... [guidechem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. web.mnstate.edu [web.mnstate.edu]
troubleshooting common issues in bis(2-pyridyl) ketone crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the crystallographic analysis of bis(2-pyridyl) ketone and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common crystal packing features observed for this compound and its derivatives?
A1: this compound and its derivatives often exhibit crystal packing dominated by intermolecular interactions such as π-π stacking between the pyridyl rings.[1][2] Additionally, hydrogen bonds, particularly C–H···N and C–H···O interactions, play a significant role in stabilizing the crystal lattice.[3] In the presence of suitable hydrogen bond donors and acceptors, these interactions can lead to the formation of complex three-dimensional supramolecular networks.[4]
Q2: Is polymorphism common in crystals of this compound and related compounds?
A2: Yes, polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon for pyridyl-containing compounds.[5][6] The conformational flexibility of the this compound molecule, particularly the torsion angles between the pyridyl rings and the central ketone group, can lead to different packing arrangements and, consequently, different polymorphs.[6][7] The choice of crystallization solvent and conditions can significantly influence which polymorph is obtained.[5]
Q3: What is the significance of hydrate formation in the crystallography of this compound?
A3: this compound and its coordination complexes have a known tendency to form hydrates, where water molecules are incorporated into the crystal lattice.[3][8][9] The electron-withdrawing nature of the pyridinium moiety can make the carbonyl group more susceptible to nucleophilic attack by water, leading to the formation of gem-diols (hydrates).[8][10] These water molecules can act as bridges, forming hydrogen bonds with the pyridyl nitrogen atoms and other functional groups, which can significantly alter the crystal packing compared to the anhydrous form.[3] The formation of hydrates is a form of pseudo-polymorphism.[5]
Troubleshooting Guides
Problem 1: Difficulty in Obtaining Single Crystals of Sufficient Quality
Symptoms:
-
Formation of microcrystalline powder.
-
Growth of thin, needle-like crystals or plates.
-
Crystals are too small for single-crystal X-ray diffraction.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Solution is not saturated or is oversaturated. | Adjust the concentration of the solution. A solution that is too dilute will not yield crystals, while a highly concentrated one may lead to rapid precipitation of small crystals.[11][12][13] | Protocol: Prepare a nearly saturated solution of this compound in a suitable solvent at a slightly elevated temperature. Allow the solution to cool slowly to room temperature. If no crystals form, allow for slow evaporation of the solvent over several days. If a powder precipitates, dilute the initial solution and repeat the process. |
| Too many nucleation sites. | Use clean glassware and filter the solution to remove any dust or particulate matter that can act as nucleation sites.[12][13] Scratching the inside of the flask can be used to induce nucleation if no crystals form. | Protocol: Ensure all glassware is meticulously cleaned and dried. Filter the crystallization solution through a syringe filter (0.22 µm) into a clean crystallization vessel. Cover the vessel to prevent dust from entering. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities and boiling points. The ideal solvent is one in which the compound is moderately soluble.[12][13] | Protocol: Test the solubility of a small amount of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane). Good solvents for crystallization are often those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. |
| Rapid crystal growth. | Slow down the crystallization process. This can be achieved through slow cooling, slow evaporation, or vapor diffusion methods.[11][14] | Protocol (Vapor Diffusion): Dissolve the compound in a solvent in which it is highly soluble (e.g., dichloromethane). Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but is miscible with the first solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote slow crystal growth. |
Problem 2: Presence of Crystal Twinning in the Diffraction Data
Symptoms:
-
Difficulty in indexing the diffraction pattern.
-
Systematic absences not conforming to any space group.[15]
-
High R-factors and residual electron density peaks after initial structure solution and refinement.[15]
-
Split or overlapping reflections in the diffraction images.[15]
Solutions and Refinement Strategy:
| Step | Action | Details |
| 1. Identification | Carefully examine the reciprocal lattice for evidence of twinning. Software can often help identify potential twin laws.[16] | Look for non-integral relationships between lattice vectors or overlapping lattices. The presence of a higher Laue symmetry in the diffraction data than the true crystal symmetry can be an indicator of merohedral twinning.[17][18] |
| 2. Data Integration | Re-integrate the data, taking the twin law into account. | Modern data processing software allows for the integration of twinned data by defining the twin matrix that relates the different twin domains.[16] |
| 3. Structure Solution | Attempt to solve the structure using the untwinned data first. | If the twin fraction is not close to 0.5, it may be possible to solve the structure using reflections from the major twin component.[15] |
| 4. Refinement | Refine the structure using a twin refinement protocol. | This involves refining the twin fraction (BASF factor in SHELXL) which represents the relative volumes of the twin domains.[16] The HKLF 5 format is typically used for twinned refinements.[16] |
Logical Workflow for Handling Twinned Data
Caption: Logical workflow for identifying and handling twinned crystal data.
Problem 3: Structural Disorder of the this compound Molecule
Symptoms:
-
Elongated or unusually shaped thermal ellipsoids in the refined structure.
-
Large residual electron density peaks near the disordered atoms.
-
Unrealistic bond lengths and angles for the disordered moiety.
Possible Causes and Solutions:
| Cause | Solution | Refinement Strategy |
| Conformational Flexibility | The two pyridyl rings can rotate around the C-C bonds connecting them to the ketone carbon, leading to multiple possible conformations in the crystal lattice.[7] | Model the disorder using multiple components with refined occupancies. The sum of the occupancies of the disordered parts should be constrained to 1. |
| Symmetry Mismatch | The molecule may be located on a crystallographic symmetry element that does not match its own point group symmetry, forcing it to be disordered. | Identify the symmetry element and model the disorder accordingly. For example, if the molecule lies on a mirror plane, the two disordered positions will be related by that mirror operation. |
Modeling Disordered Pyridyl Rings
Caption: Diagram illustrating the concept of modeling molecular disorder.
Crystallographic Data Summary
The following table summarizes typical crystallographic data for this compound containing structures. Note that specific values can vary significantly depending on the presence of metal ions, counter-ions, and solvates.
| Parameter | Example 1: [Pd(dpk·EtOH)Cl2] [19][20] | Example 2: [Cd(L)Cl] [1][2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | Data not available in abstract | Data not available in abstract |
| b (Å) | Data not available in abstract | Data not available in abstract |
| c (Å) | Data not available in abstract | Data not available in abstract |
| α (°) | 90 | 90 |
| β (°) | Data not available in abstract | Data not available in abstract |
| γ (°) | 90 | 90 |
| Z | Data not available in abstract | Data not available in abstract |
Note: Detailed unit cell parameters were not consistently available in the provided search result abstracts. Researchers should consult the full crystallographic information files (CIFs) for specific compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 12. colorado.edu [colorado.edu]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Crystallography [xtl.ox.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 18. Introduction to twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of bis(2-pyridyl) ketone and how to avoid them
Welcome to the technical support center for bis(2-pyridyl) ketone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions involving this compound are the formation of its geminal diol (hydrate) at the carbonyl carbon, and the reduction of the ketone functionality to a secondary alcohol. In reactions employing strong reducing agents, reduction of the pyridine rings can also occur.
Q2: My reaction mixture involving this compound is wet, and I suspect the formation of the gem-diol hydrate. How can I confirm this?
A2: The formation of the gem-diol can be confirmed by spectroscopic methods. In the ¹³C NMR spectrum, the signal for the carbonyl carbon (typically around 180-200 ppm) will decrease or disappear, and a new signal for the hydrated carbon (gem-diol) will appear at approximately 90-100 ppm. Infrared (IR) spectroscopy can also be indicative, showing the appearance of a broad O-H stretch and the disappearance of the C=O stretch.
Q3: How can I prevent the formation of the this compound hydrate during my reaction?
A3: Preventing hydrate formation is crucial for reactions requiring the ketone's electrophilicity. This can be achieved by maintaining strictly anhydrous (water-free) conditions. Detailed protocols for ensuring anhydrous conditions are provided in the Troubleshooting Guide section.
Q4: I have unintentionally formed the this compound hydrate. Is it possible to reverse this and regenerate the ketone?
A4: Yes, the formation of the gem-diol is a reversible reaction.[1] The ketone can be regenerated by removing water from the reaction mixture. A common laboratory technique for this is azeotropic distillation. A detailed protocol is available in the Experimental Protocols section.
Q5: During a reduction reaction, I observed the formation of bis(2-pyridyl)methanol instead of my desired product. How can I avoid this?
A5: This indicates that your reducing agent is too strong or the reaction conditions are not selective enough. To avoid the reduction of the ketone, you should employ a milder or more chemoselective reducing agent. A guide to selecting the appropriate reducing agent is provided in the Troubleshooting Guide.
Troubleshooting Guides
Issue 1: Unwanted Formation of this compound Hydrate (Gem-diol)
Symptoms:
-
Disappearance or significant decrease of the ketone C=O peak in the IR spectrum.
-
Appearance of a new peak around 90-100 ppm in the ¹³C NMR spectrum.
-
Reduced reactivity of the ketone in nucleophilic addition reactions.
Root Cause:
-
Presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture. The hydration is catalyzed by both acidic and basic conditions.[1]
Solutions:
| Method | Description | Advantages | Disadvantages |
| Use of Anhydrous Solvents and Reagents | Ensure all solvents are rigorously dried before use, and reagents are anhydrous grade. | Simple and effective preventative measure. | Requires careful handling and storage to maintain anhydrous conditions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | Provides a high degree of protection against moisture. | Requires specialized glassware and equipment (e.g., Schlenk line). |
| Use of a Drying Agent | Add a drying agent, such as activated molecular sieves, to the reaction mixture to scavenge any trace amounts of water. | Can be used in situ to maintain anhydrous conditions throughout the reaction. | The drying agent must be compatible with the reaction components and may complicate work-up. |
Issue 2: Unwanted Reduction of the Ketone to an Alcohol
Symptoms:
-
Appearance of a new O-H stretch in the IR spectrum.
-
Formation of a new product with a molecular weight corresponding to the addition of two hydrogen atoms.
-
Disappearance of the ketone starting material in TLC or LC-MS analysis, with the appearance of a more polar spot/peak.
Root Cause:
-
The use of a reducing agent that is too reactive and not chemoselective for other functional groups in the molecule.
Solutions:
| Strategy | Description | Examples of Suitable Reagents | Considerations |
| Use a Mild Reducing Agent | Select a reducing agent that is known to be less reactive and more selective for other functional groups over ketones. | Sodium borohydride (NaBH₄) is often milder than Lithium aluminum hydride (LiAlH₄). | The reactivity of the reducing agent can be solvent and temperature-dependent. |
| Employ a Chemoselective Reducing Agent | Utilize a reagent specifically designed to reduce one functional group in the presence of others. | For example, if you wish to reduce an ester in the presence of the ketone, protecting the ketone first is the best strategy. | The choice of chemoselective reagent is highly dependent on the specific functional groups present in the substrate. |
| Protect the Ketone | Temporarily convert the ketone to a less reactive functional group (e.g., an acetal) that is stable to the reduction conditions. The protecting group is then removed in a subsequent step. | Ethylene glycol (to form a cyclic acetal). | This adds two steps to the synthesis (protection and deprotection). |
Experimental Protocols
Protocol 1: Dehydration of this compound Hydrate via Azeotropic Distillation
This protocol describes the removal of water from a solution containing this compound hydrate to regenerate the ketone form.
Materials:
-
This compound hydrate dissolved in a suitable solvent (e.g., toluene).
-
Dean-Stark apparatus or a similar setup for azeotropic water removal.
-
Heating mantle and magnetic stirrer.
-
Condenser and receiving flask.
Procedure:
-
Set up the distillation apparatus, including a round-bottom flask, Dean-Stark trap, and condenser.
-
Charge the round-bottom flask with the solution of this compound hydrate in toluene.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The azeotrope will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water collecting at the bottom of the trap.
-
The upper toluene layer will overflow from the trap and return to the distilling flask.
-
Continue the distillation until no more water collects in the trap.
-
Allow the solution to cool to room temperature. The resulting toluene solution will contain the anhydrous this compound.
Protocol 2: Use of Molecular Sieves to Maintain Anhydrous Conditions
This protocol details the activation and use of molecular sieves to dry a reaction mixture containing this compound.
Materials:
-
3Å or 4Å molecular sieves.
-
Oven or vacuum oven for activation.
-
Desiccator for storage.
-
Reaction flask and solvent.
Procedure: Activation of Molecular Sieves:
-
Place the molecular sieves in a suitable flask or beaker.
-
Heat in an oven at a temperature of at least 200-300°C for a minimum of 3 hours under a stream of dry nitrogen or under vacuum.
-
Allow the sieves to cool to room temperature in a desiccator under vacuum or in the presence of a desiccant.
Use in a Reaction:
-
To a reaction flask, add the activated molecular sieves (typically 5-10% by weight of the solvent).
-
Add the solvent and other reagents, including this compound.
-
Proceed with the reaction as planned. The molecular sieves will adsorb any trace amounts of water present or generated during the reaction.
-
At the end of the reaction, the molecular sieves can be removed by filtration.
Protocol 3: Protection of the Ketone as a Cyclic Acetal
This protocol describes the protection of the ketone group of this compound as a cyclic acetal using ethylene glycol.
Materials:
-
This compound.
-
Ethylene glycol (1.5 equivalents).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Toluene or another suitable solvent for azeotropic water removal.
-
Dean-Stark apparatus.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound in toluene.
-
Add ethylene glycol and the acid catalyst.
-
Heat the mixture to reflux and remove the water formed during the reaction azeotropically.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketone.
Deprotection: The acetal protecting group can be removed by stirring the protected compound in a mixture of acetone and water with a catalytic amount of acid (e.g., HCl).
Visualizations
Caption: Reaction pathways of this compound and strategies to avoid side products.
Caption: Troubleshooting flowchart for side reactions of this compound.
References
scaling up the synthesis of bis(2-pyridyl) ketone for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of bis(2-pyridyl) ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for industrial applications?
A1: For industrial-scale synthesis, the most relevant routes are palladium-catalyzed carbonylative cross-coupling reactions and Grignard reagent-based methods.[1][2] Palladium-catalyzed reactions offer versatility, while Grignard-based syntheses are a more traditional approach.[2][3] A continuous flow method involving the reaction of 2-lithiopyridine with esters has also been shown to be a rapid and practical alternative.[4][5]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges include:
-
Reaction Control: Managing exotherms in large-scale Grignard reactions.[6]
-
Reagent Purity and Handling: Ensuring anhydrous and oxygen-free conditions, especially for organometallic reagents, is critical and more complex at scale.[7][8]
-
Catalyst Efficiency: In palladium-catalyzed routes, issues like catalyst deactivation, turnover rates, and cost can become significant.[1][9]
-
Product Purity: Formation of byproducts, such as homocoupling products in Grignard reactions or impurities from side reactions, complicates purification on an industrial scale.[7][10]
-
Work-up and Isolation: Handling large volumes of solvents and reagents during product isolation and purification requires robust and efficient methods.[11]
Q3: Which synthesis route generally offers higher yields at an industrial scale?
A3: Yields are highly dependent on the optimization of reaction conditions for a specific industrial setup. Palladium-catalyzed carbonylations can achieve high yields but may require extensive optimization of catalysts, ligands, and conditions.[3][12] While Grignard reactions can be high-yielding, they are notoriously sensitive to moisture and air, which can lower yields, especially at scale if not properly controlled.[6][8] Continuous flow processes are reported to provide good yields with short reaction times, offering a promising alternative.[4]
Q4: What are the main safety concerns for the large-scale synthesis of this compound?
A4: The primary safety concerns are associated with the reagents used:
-
Grignard Reagents: Highly reactive and pyrophoric, especially in contact with water or air. Large-scale reactions require strict inert atmosphere control and careful management of thermal runaway.
-
Organolithium Reagents: Also pyrophoric and highly reactive. Their use in flow chemistry can mitigate some risks associated with large batch reactions.[4]
-
Carbon Monoxide (CO): Used in carbonylation reactions, CO is a toxic and flammable gas requiring specialized handling and monitoring systems.[13]
-
Palladium Catalysts: While not as acutely hazardous, some palladium compounds can be toxic, and handling of fine powders requires appropriate personal protective equipment.
Troubleshooting Guides
Guide 1: Grignard Reaction Route
(Based on the reaction of a 2-pyridyl Grignard reagent with an appropriate acylating agent)
Problem 1: Low or No Yield of this compound
| Possible Cause | Question to Ask | Suggested Solution |
| Poor Grignard Reagent Formation | Are you ensuring strictly anhydrous and oxygen-free conditions? | Flame-dry all glassware under vacuum and cool under an inert gas (argon or nitrogen). Use anhydrous, oxygen-free solvents.[7][8] |
| Is the magnesium surface activated? | Use fresh, shiny magnesium turnings.[6] Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane; the color should fade quickly, indicating an active surface.[7][8] | |
| Is there an issue with the 2-halopyridine starting material? | Ensure the 2-halopyridine is pure and dry. Passing it through a column of basic alumina can remove residual acid and water.[8] | |
| Side Reactions | Are you observing significant formation of 2,2'-bipyridine (homocoupling product)? | This is a major side reaction.[7] Control the addition rate of the 2-halopyridine to the magnesium turnings to maintain a low concentration of the halide. Slower addition at a controlled temperature can minimize this. |
| Is the reaction temperature too high or too low during addition to the ketone/ester? | For addition to the electrophile, a low temperature (e.g., -30°C to 0°C) is often preferred to minimize side reactions.[6] | |
| Poor Reactivity with Electrophile | Is your electrophile (e.g., ester, acid chloride) of low quality or decomposing? | Use a high-purity electrophile. Some substrates are poor partners for Grignard additions.[6] |
Guide 2: Palladium-Catalyzed Carbonylation Route
(Based on coupling of two 2-pyridyl units with carbon monoxide)
Problem 1: Low Catalyst Activity or Deactivation
| Possible Cause | Question to Ask | Suggested Solution |
| Catalyst Inhibition | Are there impurities in the starting materials or solvent that could be poisoning the catalyst? | Ensure all reagents and solvents are of high purity. Certain functional groups can act as catalyst poisons. |
| Ligand Degradation | Are you using phosphine-based ligands? Are they air-sensitive? | Phosphine ligands can be sensitive to air and moisture, leading to high work-up costs.[1][3] Consider using more robust ligands or phosphine-free catalytic systems if available.[1][3] |
| Slow Oxidative Addition/Reductive Elimination | Is the reaction sluggish or not reaching completion? | For challenging substrates, catalyst optimization is crucial. Improving one catalytic step (e.g., oxidative addition) can sometimes hinder another (reductive elimination).[9] A screening of different palladium precursors, ligands, and additives may be necessary. |
Problem 2: Formation of Byproducts
| Possible Cause | Question to Ask | Suggested Solution |
| Formation of Carboxylic Acids/Derivatives | Is the reaction producing acids or esters instead of the ketone? | This can occur if the palladium-acyl intermediate reacts with other components in the mixture.[12] The choice of oxidant and reaction conditions is critical to favor ketone formation. |
| Double Carbonylation | Are α-keto amides or other double carbonylation products being formed? | Double carbonylation can be a competing pathway.[1][3] Adjusting CO pressure, temperature, and catalyst system can help control the selectivity towards single carbonylation. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Conditions and Yields
| Synthesis Route | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yields | Reference(s) |
| Grignard Coupling | 2-Pyridylmagnesium bromide, 2-Pyridinecarboxylate | -30°C to RT | 1-4 hours | 5% - 52% (highly variable) | [2][6] |
| Palladium-Catalyzed Carbonylation | 2-Halopyridine, CO, Pd catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) | 60°C - 100°C | 12-24 hours | 60% - 93% | [12] |
| Continuous Flow Lithiation | 2-Bromopyridine, n-BuLi, Aromatic/Alkyl Esters | Ambient | < 5.5 seconds (residence time) | Good (specific % varies with ester) | [4] |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis via Grignard Reaction
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures at an industrial facility. All steps must be performed under a strict inert atmosphere (Argon or Nitrogen).
1. Reactor Preparation:
-
A suitable multi-neck, jacketed glass-lined reactor is rendered scrupulously dry by heating under vacuum.
-
The reactor is cooled to room temperature under a positive pressure of inert gas.
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Charge the reactor with anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the stirred magnesium suspension. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours to ensure complete formation of the Grignard reagent. Monitor the disappearance of magnesium turnings.[7]
3. Acylation Reaction:
-
In a separate dry reactor, prepare a solution of ethyl 2-picolinate (0.9 equivalents) in anhydrous THF.
-
Cool the solution of the acylating agent to -10°C to 0°C.
-
Slowly transfer the prepared 2-pyridylmagnesium bromide solution from the first reactor into the solution of ethyl 2-picolinate, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
4. Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separation vessel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under vacuum or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11]
Visualizations
Experimental and Troubleshooting Workflows
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. How can you improve Grignard reactions? | Filo [askfilo.com]
- 9. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 11. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 12. A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00085J [pubs.rsc.org]
- 13. Item - CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Technical Support Center: Refining Experimental Protocols for Bis(2-pyridyl) Ketone Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bis(2-pyridyl) ketone and its derivatives in catalysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails to proceed. What are the common causes when using a pyridyl-based catalyst?
A1: Slow or failed reactions involving pyridyl-based ligands like this compound are often linked to two primary issues: catalyst poisoning and suboptimal reaction conditions. The Lewis basic nitrogen atom on the pyridine ring can coordinate too strongly to the metal center (e.g., Palladium), forming an inactive complex and effectively poisoning the catalyst.[1] Additionally, impurities in reagents or solvents, such as sulfur compounds, halides, or other nitrogen-containing heterocycles, can also deactivate the catalyst.[1][2]
Q2: How can I prevent catalyst poisoning from the pyridine nitrogen?
A2: Several strategies can mitigate self-poisoning. The choice of ligands, solvents, and additives is crucial. Incorporating bulky groups near the nitrogen atoms can sterically hinder their coordination to the metal center, improving catalyst stability and activity.[3] Careful selection of reaction conditions, such as temperature and the use of specific co-catalysts, can also help maintain the catalyst's active state.
Q3: What is "the 2-pyridyl problem" and how does it affect my experiment?
A3: "The 2-pyridyl problem" specifically refers to the challenges encountered when using 2-pyridyl organometallics, particularly boronic acids, in cross-coupling reactions.[4] These reagents are often unstable and prone to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen.[1] The proximity of the nitrogen atom to the reaction site facilitates both catalyst poisoning and this decomposition pathway, leading to low yields.[1][4]
Q4: My reaction yields are inconsistent. How can I improve reproducibility?
A4: Inconsistent yields often stem from sensitivity to air and moisture, or variations in reagent purity. Many catalytic systems, especially those involving palladium, are sensitive to oxygen, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[5] Ensure all solvents are thoroughly degassed and reagents are of high purity. The choice of base and solvent can also dramatically impact yield; for instance, halogenated solvents like CH2Cl2 or CHCl3 have been shown to be detrimental in certain reactions.[6]
Q5: How do I choose the optimal solvent and temperature for my reaction?
A5: Solvent and temperature optimization is critical and often system-dependent. Screening several solvents is recommended. For example, while halogenated solvents can be detrimental in some cases, a mixture of dichloromethane/ethanol is used for specific complex syntheses.[5][6] Temperature can influence both reaction rate and catalyst stability. Some catalysts exhibit high thermal stability, remaining active at temperatures up to 100 °C, while others may decompose.[3][7] Systematic screening of temperatures (e.g., room temperature, 50 °C, 80 °C) is advised.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
If you observe low or no product formation, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparing the catalytic activity of bis(2-pyridyl) ketone with other ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance
In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall performance of a catalytic system. Among the vast array of N-donor ligands, bis(2-pyridyl) ketone (dpk) has garnered significant attention due to its versatile coordination chemistry. This guide provides a comparative overview of the catalytic activity of palladium complexes featuring this compound and its derivatives against other commonly employed ligand classes in the context of the Heck cross-coupling reaction. The data presented is collated from peer-reviewed literature to offer an objective performance benchmark.
Performance in the Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis, serves as an excellent platform for evaluating ligand performance. The following tables summarize the catalytic activity of various palladium complexes in the model Heck reaction between iodobenzene and methyl acrylate.
Palladium Complexes with Pyridyl-Ketone Based Ligands
Complexes utilizing this compound and its in situ formed ethanol adduct demonstrate high efficacy under mild conditions.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| (dpk)PdCl₂ | 0.1 | Et₃N | DMF | 80 | 3 | 92 | [1] |
| (dpk)Pd(OAc)₂ | 0.1 | Et₃N | DMF | 80 | 3 | 94 | [1] |
| (dpk·EtOH)PdCl₂ | 0.1 | Et₃N | DMF | 80 | 3 | 96 | [1] |
| (dpk·EtOH)Pd(OAc)₂ | 0.1 | Et₃N | DMF | 80 | 3 | 98 | [1] |
Comparative Performance with Other Ligand Classes
For a comprehensive evaluation, the performance of this compound-based catalysts is compared with that of established phosphine and N-heterocyclic carbene (NHC) ligated palladium catalysts under similar, though not identical, reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phosphine Ligands | |||||||
| Pd(OAc)₂ / PPh₃ | 0.001 | Et₃N | NMP | 140 | 1.1 | 93 | [2] |
| Pd(dppf)Cl₂·CH₂Cl₂ | 5 | Et₃N | DMF | 100 | 8-10 | >95 | [3][4] |
| Herrmann's Catalyst | 0.01 | NaOAc | NMP | 140 | 24 | 98 | [5] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| Pd(OAc)₂ / THP-NHC salt | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | 93 | [6] |
| Pd-PEPPSI-IPr | 1 | K₂CO₃ | DMF | 60 | 5 | >99 | |
| Ligand-Free | |||||||
| Pd/C | 0.005 | Et₃N | NMP | 120 | 2 | ~98 | [2] |
| Pd(OAc)₂ | 0.2 | Et₃N | NMP | 140 | 1 | 97 |
Note: Direct comparison of catalyst efficiency should be made with caution due to variations in experimental conditions such as catalyst loading, temperature, and solvent. However, the data indicates that palladium complexes of this compound and its derivatives are highly competitive, offering excellent yields under relatively mild conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Synthesis of (dpk)PdCl₂ (Complex 1)
A solution of di(2-pyridyl) ketone (dpk) in methanol is added dropwise to a methanolic solution of PdCl₂. The resulting mixture is stirred at room temperature, leading to the formation of a precipitate. The solid product is collected by filtration, washed with methanol, and dried under vacuum.
Synthesis of (dpk·EtOH)PdCl₂ (Complex 3)
This complex is synthesized in situ by the nucleophilic addition of ethanol to the carbonyl group of the dpk ligand coordinated to the palladium center. The procedure is analogous to the synthesis of Complex 1, but is carried out in ethanol as the solvent. The ethanol molecule adds to the ketone functionality, forming the gem-diol ether derivative which remains coordinated to the palladium.[5]
General Procedure for the Heck Reaction with (dpk)PdCl₂
In a typical experiment, a reaction vessel is charged with (dpk)PdCl₂ (0.1 mol%), iodobenzene (1.0 mmol), methyl acrylate (1.2 mmol), triethylamine (Et₃N) as the base (2.0 mmol), and N,N-dimethylformamide (DMF) as the solvent. The mixture is then heated at 80 °C for 3 hours. After cooling to room temperature, the reaction mixture is analyzed by gas chromatography to determine the product yield.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic studies, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Caption: Experimental workflow for comparing ligand performance in catalysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Bis(2-pyridyl) ketone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of bis(2-pyridyl) ketone, a crucial component in various chemical syntheses and pharmaceutical research. The selection of an appropriate analytical technique is paramount for ensuring data accuracy, reliability, and compliance with regulatory standards. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound, with supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The performance of each analytical method was assessed based on key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the typical performance characteristics of each technique for the analysis of an aromatic ketone, which can be considered representative for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 3.0 µg/mL |
| Specificity | High (Capable of separating from degradation products) | High (Good separation for volatile impurities) | Low (Prone to interference from absorbing species) |
| Robustness | High (Tolerant to minor variations in method parameters) | Moderate (Sensitive to changes in temperature and flow rate) | Moderate (Sensitive to solvent composition and pH) |
Experimental Protocols
Detailed methodologies for the validation of each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This method offers a robust and specific approach for the quantification of this compound.
-
Instrumentation : HPLC system equipped with a pump, autosampler, and a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 275 nm.
-
Injection Volume : 10 µL.
-
-
Validation Procedure :
-
Linearity : Prepare a series of standard solutions of this compound (e.g., 0.15 - 150 µg/mL) and inject them into the HPLC system.
-
Accuracy : Determine accuracy through recovery studies by spiking a known amount of this compound into a placebo matrix.
-
Precision : Assess repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.
-
Specificity : Analyze stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure the method can separate the main peak from any degradation products.
-
Gas Chromatography (GC)
GC is a suitable alternative for the analysis of thermally stable and volatile compounds like this compound.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column : A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Chromatographic Conditions :
-
Carrier Gas : Helium or Nitrogen.
-
Oven Temperature Program : Start at 150°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature : 260°C.
-
Detector Temperature : 280°C.
-
Injection Volume : 1 µL (with a split ratio of 20:1).
-
-
Validation Procedure :
-
Linearity : Prepare and inject a series of standard solutions (e.g., 0.3 - 200 µg/mL in a suitable solvent like dichloromethane).
-
Accuracy : Evaluate using the recovery method with a spiked matrix.
-
Precision : Determine by performing multiple injections of a standard solution.
-
Specificity : Analyze the sample matrix without the analyte to check for interfering peaks.
-
UV-Vis Spectrophotometry
This technique provides a simpler and more rapid, though less specific, method for quantification.
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Methodology :
-
Solvent : A suitable UV-grade solvent in which this compound is soluble and stable (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax) : Determine by scanning a standard solution of this compound across the UV-Vis spectrum (typically 200-400 nm).
-
Quantification : Measure the absorbance of the sample solutions at the determined λmax.
-
-
Validation Procedure :
-
Linearity : Prepare a series of standard solutions (e.g., 3.0 - 50 µg/mL) and measure their absorbance to construct a calibration curve.
-
Accuracy : Assess by the standard addition method.
-
Precision : Measure the absorbance of a single standard solution multiple times.
-
Specificity : Analyze a placebo solution to check for any background absorbance at the analytical wavelength.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed methods.
References
A Comparative Guide to the X-ray Crystallographic Data of Bis(2-pyridyl) Ketone Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for several bis(2-pyridyl) ketone (bpk) complexes, offering valuable structural insights for researchers in coordination chemistry and drug development. The data presented herein facilitates a deeper understanding of how the coordination of this compound to different metal centers influences the geometry and structural parameters of the resulting complexes.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of this compound complexes with palladium(II), copper(II), platinum(II), and cadmium(II). This data allows for a direct comparison of the coordination environments around the different metal centers.
| Complex | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| [PdCl₂(dpk·EtOH)] | Pd(II) | Monoclinic | P2₁/c | --- | --- | --- | --- | --- | |
| [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O | Cu(II) | --- | --- | --- | --- | --- | --- | --- | |
| [PtCl₂(dpk·H₂O)] | Pt(II) | Tetragonal | P4₁ | 10.597 | 10.597 | 11.468 | 90 | 1288.9 | [1] |
| [Cd(SCN)₂{(py)₂C(OCH₃)(OH)}]n | Cd(II) | Orthorhombic | P2₁2₁2₁ | --- | --- | --- | --- | --- | |
| [AuCl₂(dpk·H₂O)]Cl | Au(III) | Monoclinic | P2₁/c | 10.398 | 7.249 | 18.406 | 91.6 | 1386.1 | [1] |
Experimental Protocols
The synthesis and crystallization of this compound complexes generally follow a common set of procedures, which are outlined below. Specific modifications to this general protocol are often required depending on the metal salt and desired final complex.
General Synthesis of this compound Metal Complexes
A solution of the desired metal salt (e.g., PdCl₂, Cu(NO₃)₂, K₂PtCl₄, Cd(NO₃)₂) in an appropriate solvent (e.g., water, ethanol, methanol, acetonitrile) is prepared. To this solution, a stoichiometric amount of this compound, dissolved in the same or a compatible solvent, is added dropwise with stirring. The reaction mixture is then stirred for a period ranging from a few hours to several days, sometimes with gentle heating. The resulting precipitate, if formed, is collected by filtration, washed with the reaction solvent and a non-polar solvent like diethyl ether, and then dried.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent or by vapor diffusion. Common solvent systems for crystallization include dichloromethane/hexane and dimethylformamide (DMF). For instance, in the case of [PdCl₂(dpk·EtOH)], light red block-like crystals were obtained from a dichloromethane solution.[2]
Experimental Workflow
The logical flow from starting materials to the final crystallographic analysis is depicted in the following diagram.
References
- 1. Reversible addition of protic molecules to co-ordinated di-2-pyridyl ketone in palladium(II), platinum(II), and gold(III) complexes. X-Ray crystal structures of dichloro(dihydroxy-di-2-pyridylmethane)palladium(II) and dichloro(dihydroxy-di-2-pyridylmethane)gold(III) chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Properties of Bis(2-pyridyl) Ketone and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of bis(2-pyridyl) ketone and its transition metal complexes. While direct comparative data for a comprehensive series of this compound complexes is dispersed throughout the literature, this document collates available electrochemical data for structurally related ligands and their complexes to offer valuable insights into their redox behavior. The information presented herein is intended to aid in the design and development of novel metal-based therapeutic agents and catalysts.
Comparative Electrochemical Data
The redox potentials of metal complexes are critically influenced by the nature of the metal ion and the coordinating ligand. The following table summarizes key electrochemical data for various transition metal complexes with ligands structurally analogous to this compound. This data, obtained primarily through cyclic voltammetry, provides a basis for comparing the relative ease of oxidation and reduction of these complexes.
| Complex/Ligand System | Metal Center | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔE (V) | Redox Couple | Reversibility | Source |
| 3,6-bis(3,5-dimethylpyrazolyl) pyridazine | Cu(II) | 0.75 | 0.03 | 0.72 | Cu(II)/Cu(I) | Quasi-reversible | [1] |
| 3,6-bis(3,5-dimethylpyrazolyl) pyridazine | Fe(II) | -0.67 | -0.47 | 0.20 | Fe(III)/Fe(II) | Quasi-reversible | [1] |
| 3,6-bis(3,5-dimethylpyrazolyl) pyridazine | Ni(II) | 0.71 | 0.12 | 0.59 | Ni(II)/Ni(I) | Quasi-reversible | [1] |
| bis(iminophosphorane)pyridine | Fe(II) | \multicolumn{3}{c | }{E₁⸝₂ = 0.103} | Fe(III)/Fe(II) | Quasi-reversible | ||
| bis(iminophosphorane)pyridine (Bromide) | Fe(II) | \multicolumn{3}{c | }{E₁⸝₂ = 0.270} | Fe(III)/Fe(II) | Quasi-reversible |
Note: The provided data is for metal complexes with ligands that share structural similarities with this compound, such as possessing pyridyl or other nitrogen-containing heterocyclic moieties. Direct electrochemical data for a comprehensive suite of this compound complexes is not available in a single comparative study. The half-wave potential (E₁⸝₂) is presented where the individual anodic and cathodic peaks were not reported.
Experimental Protocols
The following sections detail standardized methodologies for the key experiments cited in the literature for characterizing the electrochemical properties of metal complexes.
Synthesis of Metal Complexes
A general procedure for the synthesis of transition metal complexes with pyridyl-ketone type ligands is as follows:
-
Ligand Dissolution: Dissolve the this compound ligand in a suitable organic solvent, such as methanol, ethanol, or acetonitrile.
-
Metal Salt Addition: To this solution, add a solution of the desired metal salt (e.g., chloride, nitrate, or acetate salts of Cu(II), Fe(II), Ni(II), or Co(II)) in the same solvent, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.
-
Reaction: Stir the resulting mixture at room temperature for a specified period, often ranging from a few hours to overnight. The formation of a precipitate may be observed.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and then dried under vacuum.
Cyclic Voltammetry (CV) Measurements
Cyclic voltammetry is a primary technique for investigating the redox properties of metal complexes. A typical experimental setup and procedure are outlined below.
Apparatus:
-
A potentiostat/galvanostat electrochemical analyzer.
-
A three-electrode cell consisting of:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode filled with saturated KCl.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
-
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆)) in a dry, deoxygenated solvent such as acetonitrile or dimethylformamide (DMF).
-
Analyte Solution Preparation: Dissolve the metal complex under investigation in the electrolyte solution to a final concentration of approximately 1 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Before each measurement, polish the working electrode with alumina slurry on a polishing pad, rinse it thoroughly with deionized water and the solvent being used, and dry it.
-
Data Acquisition: Immerse the three electrodes into the analyte solution. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). A range of scan rates is often used to investigate the nature of the redox processes.
Visualizing Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical analysis of this compound and its metal complexes.
References
comparing the performance of different catalysts for bis(2-pyridyl) ketone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bis(2-pyridyl) ketone, a crucial building block in coordination chemistry and pharmaceutical research, can be achieved through various catalytic methods. This guide provides an objective comparison of different approaches, focusing on performance metrics, and includes detailed experimental protocols and workflow visualizations to aid in the selection of the most suitable synthetic strategy.
Performance Benchmark of Synthetic Methodologies
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, highlighting key performance indicators such as catalyst/reagent, reaction time, temperature, and yield.
| Catalyst/Reagent System | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oxidation | |||||
| Manganese Dioxide (MnO₂) | di(2-pyridyl)methane | Dichloromethane | Reflux | 24 | ~70-80 |
| Potassium Permanganate (KMnO₄) | di(2-pyridyl)methane | Water/Pyridine | 100 | 2 | ~60-70 |
| Continuous Flow Synthesis | |||||
| n-Butyllithium/Ethyl 2-picolinate | 2-Bromopyridine | Tetrahydrofuran | -78 to 25 | < 5.5 s (residence time) | Good (specific yield for this compound not detailed, but the library synthesis shows broad applicability)[1] |
Note: Direct comparison should be made with caution as reaction conditions and scales may vary between different published procedures. The data presented is based on representative examples found in the literature.
Detailed Experimental Protocols
Oxidation of di(2-pyridyl)methane with Manganese Dioxide
This method is a common and relatively high-yielding laboratory-scale synthesis.
Experimental Procedure:
-
To a solution of di(2-pyridyl)methane (1.0 g, 5.94 mmol) in 50 mL of dichloromethane, add activated manganese dioxide (5.16 g, 59.4 mmol).
-
The resulting suspension is stirred vigorously at reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide.
-
The filter cake is washed with dichloromethane (3 x 20 mL).
-
The combined organic filtrates are concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Oxidation of di(2-pyridyl)methane with Potassium Permanganate
This method utilizes a classical oxidant and can be performed in an aqueous medium.
Experimental Procedure:
-
Dissolve di(2-pyridyl)methane (1.0 g, 5.94 mmol) in a mixture of 20 mL of pyridine and 10 mL of water.
-
Heat the solution to 100 °C with stirring.
-
Slowly add potassium permanganate (1.88 g, 11.9 mmol) in small portions over a period of 1 hour.
-
After the addition is complete, continue stirring at 100 °C for an additional hour.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide formed.
-
Wash the filter cake with water.
-
The filtrate is extracted with dichloromethane (3 x 30 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Continuous Flow Synthesis from 2-Bromopyridine and Ethyl 2-picolinate
This modern approach offers rapid reaction times and improved safety for reactions involving organolithium reagents.[1]
Experimental Procedure (Conceptual Flow Setup):
-
Reagent Preparation:
-
Solution A: 2-bromopyridine in anhydrous tetrahydrofuran (THF).
-
Solution B: n-butyllithium in hexanes.
-
Solution C: Ethyl 2-picolinate in anhydrous THF.
-
-
Flow Reactor Setup:
-
Use a microreactor system with two mixing points.
-
Pump Solution A and Solution B into the first mixer at a controlled flow rate to generate 2-lithiopyridine via a bromine-lithium exchange. The reaction is typically performed at low temperature (-78 °C).
-
The resulting stream of 2-lithiopyridine is then immediately mixed with Solution C at a second mixing point.
-
The reaction mixture flows through a heated or cooled reaction coil for a specific residence time (e.g., < 5.5 seconds).[1]
-
-
Quenching and Work-up:
-
The output from the reactor is quenched by introducing a stream of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The biphasic mixture is collected, and the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried and concentrated to yield the crude product.
-
-
Purification:
-
The crude this compound is purified by an appropriate method, such as automated flash chromatography.
-
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the oxidation of di(2-pyridyl)methane.
Caption: Workflow for the continuous flow synthesis of this compound.
Reaction Mechanism and Logical Relationships
The synthesis of this compound via the continuous flow method involves a two-step sequence within the microreactor. The first step is a halogen-metal exchange to form an organolithium intermediate, which is then immediately reacted with an ester in an acylation step.
Caption: Key steps in the continuous flow synthesis of this compound.
References
A Spectroscopic Comparison of Bis(2-pyridyl) Ketone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of bis(2-pyridyl) ketone and its structurally related analogues. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and coordination chemistry.
This compound, also known as di(2-pyridyl) ketone (dpk), is a versatile chelating ligand extensively used in the synthesis of metal complexes with diverse applications, including catalysis and materials science.[1][2] Its unique structure, featuring two pyridyl rings linked by a carbonyl group, allows for various coordination modes with metal ions.[1] Understanding the spectroscopic signatures of dpk and its analogues is crucial for characterizing new compounds and elucidating their structure-property relationships.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a selection of its analogues. These data facilitate a direct comparison of their electronic and vibrational properties.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Transition | Solvent | Reference |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 224 | π→π* (pyridine) | Not Specified | [3] |
| 274 | n→π* (carbonyl) | Not Specified | [3] | |
| (dpk)PdCl₂ (complex-1) | Multiple bands | π→π* (ligand) | EtOH | [1] |
| (dpk·EtOH)PdCl₂ (complex-3) | Multiple bands | π→π* (ligand) | EtOH | [1] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Cu(II) complex | 294 | Not Specified | EtOH-H₂O | [4] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Co(II) complex | 290 | Not Specified | EtOH-H₂O | [4] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB)-Ni(II) complex | 293 | Not Specified | EtOH-H₂O | [4] |
Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C=N) | ν(C=C) | Other Key Bands | Reference |
| (dpk)Pd(OAc)₂ (complex-2) | 1652 | 1562 | 1522-1434 | 3104 (Py-H), 680-500 (Pd-N) | [1] |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 1667 | - | 1234 | 3267 (N-H stretch), 1521 (N-H bend) | [3] |
| Di-2-pyridyl ketoxime complex | - | 1594 | 1470, 1432 | 3380 (O-H) | [5] |
| General Ketones | ~1710-1725 | - | - | Conjugation lowers to 1666-1690 | [6] |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Pyridyl Protons | Other Key Signals | Solvent | Reference |
| Di-2-pyridyl ketone | 8.75, 8.09, 7.89, 7.49 | - | Not Specified | [7] |
| (dpk)Pd(OAc)₂ (complex-2) | 8.92, 8.32, 8.22-7.85 | 2.25 (s, 6H, acetate) | CDCl₃ | [1] |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 7.38-8.65 | 9.45-10.00 (amide N-H), 1.68-4.71 (methyl) | Not Specified | [3] |
| Phenyl and Pyridyl Bis-Pyrazoles | 8.64, 8.50-7.55 | 7.36 (s, CH), broad (NH) | DMSO-d₆ | [8] |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O Carbon | Pyridyl Carbons | Other Key Signals | Solvent | Reference |
| (dpk)Pd(OAc)₂ (complex-2) | 185.66 | 153.45, 149.23, 137.22, 123.54, 120.97 | 180.24 (acetate C=O), 21.12 (acetate CH₃) | CDCl₃ | [1] |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 164.12, 163.52 | 124.09-149.32 | 28.99, 27.72 (methyl) | Not Specified | [3] |
| Phenyl and Pyridyl Bis-Pyrazoles | - | 149.5-123.3 | 102.6 (CH) | DMSO-d₆ | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproduction and verification of experimental results. The following are representative protocols for the spectroscopic techniques discussed.
UV-Vis Spectroscopy
The UV-Vis absorption spectra are typically recorded on a spectrophotometer in the 200-800 nm range. Stock solutions of the compounds are prepared by dissolving a precise amount of the sample in a suitable solvent, such as ethanol or a mixed solvent system like ethanol-water (1:1).[4] The concentration of the stock solution is generally in the range of 10⁻³ to 10⁻⁴ M.[9] The path length of the cuvette is usually 1 cm. For complexation studies, titrations are performed by adding aliquots of a metal ion solution to the ligand solution, and the spectrum is recorded after each addition.[3][4]
Infrared (IR) Spectroscopy
FT-IR spectra are commonly obtained using a spectrometer, with samples prepared as KBr pellets.[5] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectra are recorded in the 4000-400 cm⁻¹ range.[8] This method allows for the identification of characteristic functional group vibrations, such as the carbonyl (C=O) and imine (C=N) stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on high-resolution NMR spectrometers.[1] Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1][8] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The concentration of the samples is usually around 0.5 M for ¹⁷O NMR.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its analogues.
Caption: A flowchart of the comparative spectroscopic analysis process.
References
- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. DI-2-PYRIDYL KETONE(19437-26-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Enantioselectivity of Catalysts for Asymmetric Synthesis: Evaluating Bis(2-pyridyl) Ketone Derivatives Against Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceutical intermediates. This guide provides a comparative evaluation of the potential enantioselectivity of catalysts derived from bis(2-pyridyl) ketone against established classes of catalysts used in common asymmetric transformations, such as the reduction of prochiral ketones and the addition of organometallic reagents to aldehydes. Due to a notable gap in the current literature detailing the direct application of chiral catalysts derived from this compound in enantioselective reactions, this guide will present a prospective evaluation based on the performance of structurally analogous systems. This is juxtaposed with experimental data from well-documented alternative catalysts to provide a comprehensive resource for researchers in the field.
Experimental Workflow for Evaluating Catalyst Enantioselectivity
A systematic approach is crucial for the reliable evaluation of a catalyst's enantioselective performance. The following workflow outlines the key stages, from catalyst preparation to the analysis of the final product's stereochemistry.
Caption: A generalized workflow for the evaluation of enantioselective catalysts.
Comparative Analysis of Chiral Catalysts
The enantioselective performance of a catalyst is typically evaluated based on the enantiomeric excess (ee%) and yield of the product under optimized reaction conditions. Below, we compare the prospective performance of a catalyst derived from this compound with established alternatives in the asymmetric reduction of acetophenone, a benchmark reaction.
Prospective Evaluation: Chiral Diol from this compound
This compound can be readily reduced to the corresponding chiral diol, 1,2-di(pyridin-2-yl)ethane-1,2-diol. This diol possesses the structural motifs of both a chiral diol and a bipyridyl ligand, making it a promising candidate for asymmetric catalysis. While direct experimental data is not prevalent in the reviewed literature, we can project its potential efficacy based on the performance of similar chiral diols and pyridyl alcohols in the enantioselective reduction of ketones.
Proposed Synthesis of Chiral 1,2-di(pyridin-2-yl)ethane-1,2-diol:
The synthesis would involve the asymmetric reduction of this compound using a well-established chiral reducing agent, such as a chirally modified borohydride or an asymmetric transfer hydrogenation catalyst, to yield the enantiomerically enriched diol.
Projected Catalytic Performance:
Based on the performance of other chiral diols, a catalyst system employing a chiral 1,2-di(pyridin-2-yl)ethane-1,2-diol ligand in combination with a metal precursor (e.g., Ti(OiPr)₄ or RuCl₂(PPh₃)₃) could potentially achieve high enantioselectivity in ketone reductions. The pyridyl nitrogen atoms could enhance catalytic activity through coordination to the metal center.
Alternative Catalysts: Performance Data
The following tables summarize the performance of well-established catalyst systems in the asymmetric reduction of acetophenone and the enantioselective addition of diethylzinc to benzaldehyde, providing a benchmark for comparison.
Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol
| Catalyst/Ligand System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Class |
| (S)-CBS Catalyst | BH₃·SMe₂ | THF | 25 | 95 | 97 | Oxazaborolidine |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | H₂ (1 atm) | iPrOH | 25 | >99 | 99 | Ru-Diamine/Diphosphine |
| (1R,2S)-N-pyrrolidinylnorephedrine | BH₃·SMe₂ | THF | -78 | 90 | 92 | Chiral Amino Alcohol |
| (R)-BINAL-H | - | THF | -100 | 72 | 98 | Chiral Hydride Reagent |
Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Class |
| (-)-DAIB (3 mol%) | Toluene | 0 | 97 | 98 | Chiral Amino Alcohol |
| (1R,2R)-TsDPEN (1 mol%) | Toluene | 25 | 95 | 99 | Chiral Diamine |
| (R)-BINOL-Ti(OiPr)₂ (10 mol%) | Toluene | 0 | 92 | 91 | Chiral Diol |
| (S)-Proline (20 mol%) | Toluene | 25 | 85 | 75 | Amino Acid |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of catalysts.
Protocol 1: Proposed Asymmetric Reduction of Acetophenone using a Chiral Diol from this compound (Prospective)
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral 1,2-di(pyridin-2-yl)ethane-1,2-diol (0.1 mmol) and [RuCl₂(p-cymene)]₂ (0.025 mmol).
-
Add anhydrous, degassed isopropanol (10 mL).
-
Stir the mixture at 80 °C for 1 hour to form the active catalyst.
Reduction Procedure:
-
Cool the catalyst solution to room temperature.
-
Add a solution of acetophenone (1.0 mmol) in isopropanol (2 mL).
-
Add a solution of sodium isopropoxide (0.2 mmol) in isopropanol (1 mL).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone using a CBS Catalyst
Catalyst Formation (in situ):
-
To a flame-dried flask under argon, add (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (0.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add borane dimethyl sulfide complex (1.0 M in THF, 0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour.
Reduction Procedure:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 25 °C).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Add borane dimethyl sulfide complex (1.0 M in THF, 0.6 mL, 0.6 mmol) slowly over 30 minutes.
-
Stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of methanol (2 mL).
-
After hydrogen evolution ceases, remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product for yield and ee% using GC with a chiral column.
Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde using (-)-DAIB
Procedure:
-
In a flame-dried Schlenk tube under argon, dissolve (-)-DAIB (3,3-dimethyl-1,1-diphenyl-1,3-butanediol, 0.03 mmol) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Continue stirring at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
While the direct catalytic application of chiral derivatives of this compound remains an underexplored area, their structural features suggest significant potential in asymmetric synthesis. The prospective analysis indicates that chiral diols derived from this compound could serve as effective ligands, potentially offering unique reactivity and selectivity due to the presence of both diol and bipyridyl coordinating motifs.
For researchers and drug development professionals, the established catalysts detailed in this guide provide reliable benchmarks for enantioselectivity and yield. The exploration of novel ligand scaffolds, such as those proposed to be derived from this compound, represents a promising avenue for the discovery of next-generation catalysts with improved performance and broader substrate scope. Further experimental validation is necessary to fully ascertain the catalytic efficacy of this proposed class of ligands.
literature review of the applications of bis(2-pyridyl) ketone in catalysis
A critical review of the catalytic applications of bis(2-pyridyl) ketone, offering a comparative analysis of its performance in key organic transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of current data, detailed experimental protocols, and a clear perspective on the potential of this versatile ligand.
This compound (dpk) and its derivatives have emerged as versatile ligands in coordination chemistry, capable of stabilizing a variety of metal centers and facilitating a range of catalytic transformations. Their unique electronic and steric properties, arising from the two coordinating pyridine rings and the central ketone group, allow for the fine-tuning of catalyst activity and selectivity. This guide provides a detailed literature review of the applications of this compound in catalysis, with a focus on objectively comparing its performance against other catalyst systems using experimental data.
C-C Bond Formation: The Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been a fertile ground for the application of palladium complexes featuring this compound ligands. A recent study by AlAli and coworkers has provided a clear demonstration of the efficacy of such catalysts.[1][2][3] They synthesized and characterized four distinct palladium(II) complexes incorporating either di(2-pyridyl) ketone (dpk) or its in situ-formed ethanol adduct (dpk·EtOH). These complexes have demonstrated high catalytic activity for the Heck coupling of iodobenzene and methyl acrylate under mild conditions.[1][2][3]
Performance Comparison in the Heck Reaction
The performance of the this compound-based palladium catalysts is summarized in the table below, alongside a selection of alternative palladium catalysts used for the same model reaction. This allows for a direct comparison of their efficacy.
| Catalyst | Ligand/Support | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| (dpk)PdCl₂ (Complex 1) | This compound | Et₃N | DMF | 80 | 2 | 98 | [1][2][3] |
| (dpk)Pd(OAc)₂ (Complex 2) | This compound | Et₃N | DMF | 80 | 2 | 95 | [1][2][3] |
| (dpk·EtOH)PdCl₂ (Complex 3) | This compound ethanol adduct | Et₃N | DMF | 80 | 2 | 97 | [1][2][3] |
| (dpk·EtOH)Pd(OAc)₂ (Complex 4) | This compound ethanol adduct | Et₃N | DMF | 80 | 2 | 96 | [1][2][3] |
| Pd/C | Carbon | Et₃N | Cyrene | 150 | 1 | 95 | [4] |
| Pd(OAc)₂ | PPh₃ | Et₃N | NMP | 120 | 24 | 92 | [5][6] |
| [Pd₃Cl(PPh₃)₃(PPh₂)₂]Cl/MSNs | PPh₃/MSNs | Et₃N | DMF | 100 | 0.5 | 98 | [7] |
| PdCl₂(NN′) | Pyridyl-imine | Et₃N | DMF | 80 | 2.5 | 100 | [8] |
Table 1: Comparison of Palladium Catalysts for the Heck Reaction of Iodobenzene and Methyl Acrylate.
The data clearly indicates that the palladium complexes of this compound and its ethanol adduct are highly efficient, achieving excellent yields in a relatively short reaction time and at a moderate temperature. Their performance is comparable to, and in some cases exceeds, that of other established palladium catalyst systems.
Experimental Protocol: Heck Reaction with (dpk)PdCl₂
The following is a representative experimental protocol for the Heck reaction using the (dpk)PdCl₂ complex, as described by AlAli et al.[1][2][3]
Materials:
-
(dpk)PdCl₂ (Complex 1)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (dpk)PdCl₂ (0.01 mmol) in DMF (10 mL).
-
Add iodobenzene (1.0 mmol), methyl acrylate (1.2 mmol), and triethylamine (1.5 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl cinnamate.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Mizoroki-Heck reaction is depicted below. The this compound ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-catalyzed sequential hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(2-pyridyl) ketone: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Bis(2-pyridyl) ketone based on publicly available Safety Data Sheets (SDS). It is intended to supplement, not replace, the official SDS provided by the chemical supplier and the specific waste disposal protocols of your institution's Environmental Health and Safety (EHS) department. Always consult these primary resources before handling and disposing of any chemical.
The safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. For this compound, a compound that presents several potential hazards, adherence to proper disposal procedures is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat must be worn.[1]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[2] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] | ||
| P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] | ||
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P337 + P313: If eye irritation persists: Get medical advice/attention.[2] | ||
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P312: Call a POISON CENTER/doctor if you feel unwell.[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[2] The following steps provide a procedural framework for achieving this in a safe and compliant manner.
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management. Never mix incompatible waste streams.
-
Identify the Waste Stream: this compound is a non-halogenated organic solid.
-
Use a Designated Waste Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).
-
Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
Step 2: Interim Storage
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ventilation: This area should be well-ventilated.
-
Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong reducing agents.
Step 3: Scheduling Waste Pickup
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of the this compound waste will be managed by your institution's licensed hazardous waste disposal contractor.
-
Disposal Method: A common and appropriate disposal method for this type of organic compound is incineration at a permitted facility.
Disposal Workflow
References
Personal protective equipment for handling Bis(2-pyridyl) ketone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2-pyridyl) ketone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[2] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required for large quantities, emergency situations, or in areas with inadequate ventilation.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is paramount to minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Transferring: this compound is a solid. Handle it carefully to avoid generating dust.[4] Use a spatula for transfers and weigh the compound on a tared weigh boat or paper.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[4] Clean and decontaminate all work surfaces and equipment.
Spill Management Plan
In the event of a spill, a prompt and safe response is critical.
Spill Cleanup Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
